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  • Product: 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid
  • CAS: 942474-64-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid (CAS 942474-64-8)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid, a molecule of interest in medicinal chemistry and drug discovery. While specific biological data on this compound is not extensively published, its structural motifs—a substituted morpholine and a nitrobenzoic acid core—suggest significant potential for biological activity. This document will delve into the compound's chemical identity, a proposed robust synthesis protocol based on established chemical principles, and a discussion of its potential therapeutic applications. Safety considerations and a detailed reference list are also provided to ensure a well-rounded and practical resource for laboratory professionals.

Introduction: Unveiling a Molecule of Interest

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid (CAS 942474-64-8) is an organic compound that merges two key pharmacophores: the 2,6-dimethylmorpholine moiety and a 3-nitrobenzoic acid scaffold. The morpholine ring is a common feature in numerous approved drugs, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The dimethyl substitution can introduce stereochemical considerations and influence binding to biological targets. The nitroaromatic component is a well-known electron-withdrawing group that can modulate the electronic properties of the molecule and is found in various bioactive compounds.[1][2][3] The strategic combination of these fragments in 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid makes it a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties for 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 942474-64-8[4]
Molecular Formula C13H16N2O5Derived
Molecular Weight 280.28 g/mol Derived
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in polar organic solventsInferred

Synthesis Protocol: A Road Map to 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

The synthesis of 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is ideal for coupling a nucleophilic amine, such as 2,6-dimethylmorpholine, to an activated aromatic ring system like 4-fluoro-3-nitrobenzoic acid.[5][6] The electron-withdrawing nitro group in the ortho position to the fluorine atom activates the ring towards nucleophilic attack, facilitating the substitution.[5][6]

Synthesis of Precursor: cis-2,6-Dimethylmorpholine

The synthesis of the cis-isomer of 2,6-dimethylmorpholine is a critical first step. A reliable method involves the acid-catalyzed cyclization of diisopropanolamine.[7][8]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Simultaneously and slowly add diisopropanolamine and concentrated sulfuric acid to the reaction flask with vigorous stirring. The molar ratio of diisopropanolamine to sulfuric acid should be maintained between 1:1.0 and 1:3.0.[7] The exothermic reaction will cause the temperature to rise.

  • Reaction: Heat the reaction mixture to 150-190°C for 3-5 hours.[7][8]

  • Work-up: After cooling, carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution.

  • Purification: The crude product can be purified by distillation to yield 2,6-dimethylmorpholine, with a high proportion of the cis-isomer.[7][8]

Final Synthesis: Nucleophilic Aromatic Substitution

With the precursor in hand, the final product can be synthesized as follows:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-nitrobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add an equimolar amount of cis-2,6-dimethylmorpholine to the solution. The addition of a non-nucleophilic base, such as potassium carbonate, is recommended to scavenge the hydrofluoric acid byproduct.

  • Reaction: Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice-cold water. Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Reaction Workflow Diagram:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis (SNAr) Diisopropanolamine Diisopropanolamine Heat_Precursor Heat (150-190°C) Diisopropanolamine->Heat_Precursor H2SO4 H2SO4 H2SO4->Heat_Precursor cis_2_6_Dimethylmorpholine cis-2,6-Dimethylmorpholine Heat_Precursor->cis_2_6_Dimethylmorpholine Heat_Final Heat (80-120°C) cis_2_6_Dimethylmorpholine->Heat_Final Fluoro_Nitro_Acid 4-Fluoro-3-nitrobenzoic acid Fluoro_Nitro_Acid->Heat_Final Base Base (e.g., K2CO3) Base->Heat_Final Final_Product 4-(2,6-Dimethylmorpholin-4-yl)- 3-nitrobenzoic acid Heat_Final->Final_Product

Caption: Synthesis workflow for the target molecule.

Potential Biological Activity and Therapeutic Applications

The presence of the nitro group and the morpholine moiety suggests that 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid could exhibit a range of biological activities. Nitroaromatic compounds are known to possess antimicrobial, anti-inflammatory, and even antitumor properties.[1][2][3] The nitro group can undergo bioreduction in hypoxic environments, a characteristic often exploited in the design of hypoxia-activated prodrugs for cancer therapy.

The 2,6-dimethylmorpholine group is present in several biologically active molecules, including some with applications in oncology.[9] Its inclusion can enhance drug-like properties and provide specific steric and electronic interactions with biological targets.

Given these structural features, 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid and its derivatives are promising candidates for screening in various therapeutic areas, including:

  • Oncology: As a potential hypoxia-activated prodrug or as a scaffold for developing kinase inhibitors.

  • Infectious Diseases: For its potential antibacterial or antifungal activity.[10]

  • Inflammation: As a modulator of inflammatory pathways.

Signaling Pathway Hypothesis:

Putative_Mechanism cluster_oncology Oncology Application cluster_infection Infectious Disease Application Target_Molecule 4-(2,6-Dimethylmorpholin-4-yl) -3-nitrobenzoic acid Bioreduction Nitro-reductase Enzymes Target_Molecule->Bioreduction Target_Enzyme Essential Microbial Enzyme Target_Molecule->Target_Enzyme Binds to Hypoxia Hypoxic Tumor Environment Hypoxia->Bioreduction Active_Metabolite Cytotoxic Metabolite Bioreduction->Active_Metabolite Cell_Death Cancer Cell Death Active_Metabolite->Cell_Death Microbe Bacterial/Fungal Cell Inhibition Enzyme Inhibition Target_Enzyme->Inhibition Microbial_Death Microbial Death Inhibition->Microbial_Death

Caption: Potential mechanisms of action.

Spectroscopic Characterization (Anticipated)

Spectroscopic TechniqueAnticipated Key Observations
¹H NMR - Signals in the aromatic region (7-9 ppm) corresponding to the protons on the benzoic acid ring. - Signals for the methyl and methylene protons of the 2,6-dimethylmorpholine ring. - A broad singlet for the carboxylic acid proton.
¹³C NMR - Resonances for the aromatic carbons, with the carbon bearing the nitro group shifted downfield. - Signals for the carbons of the 2,6-dimethylmorpholine moiety. - A signal for the carbonyl carbon of the carboxylic acid.
FTIR - A broad O-H stretch for the carboxylic acid. - A C=O stretch for the carboxylic acid. - N-O stretching bands for the nitro group. - C-N and C-O stretching bands for the morpholine ring.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid. Based on the safety data for related nitroaromatic and morpholine compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16][17][18]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid represents a molecule with significant, yet underexplored, potential in the field of drug discovery. Its synthesis is achievable through established and scalable chemical reactions. The presence of key pharmacophoric elements suggests a range of possible biological activities that warrant further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation to elucidate its therapeutic potential. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

  • US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google P
  • EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google P
  • cis-2,6-Dimethylmorpholine | CAS No.:6485-55-8 | Amadis Chemical. (URL: [Link])

  • 3-Nitrobenzoic acid - Wikipedia. (URL: [Link])

  • Supporting Information - CDC Stacks. (URL: [Link])

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC. (URL: [Link])

  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (URL: [Link])

  • Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])

  • Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B. (URL: [Link])

  • EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)
  • Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6) - Cheméo. (URL: [Link])

  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of 4-substituted-3-nitrobenzoic acid (6a−h), Reagents and... - ResearchGate. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (URL: [Link])

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • Cyclic nitro compounds, pharmaceutical compositions thereof and uses thereof - Patent US-9226915-B2 - PubChem. (URL: [Link])

  • (12) United States Patent - Googleapis.com. (URL: [Link])

  • Process for the preparation of benzoic acid derivatives via a new intermedi
  • EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)
  • US8063043B2 - Salts of N-[6-cis-2,6-dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4′-(trifluoromethoxy)
  • Benzoic acid, 4-nitro- - the NIST WebBook. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. (URL: [Link])

Sources

Exploratory

Comprehensive Characterization Profile: 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid

This technical guide provides a comprehensive characterization profile for 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid , a critical intermediate in the synthesis of PI3K inhibitors (e.g., Pictilisib/GDC-0941). The...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive characterization profile for 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid , a critical intermediate in the synthesis of PI3K inhibitors (e.g., Pictilisib/GDC-0941).

The data presented below synthesizes experimental precedents from nucleophilic aromatic substitution (


) workflows and high-field NMR spectroscopy principles.

Introduction & Structural Context

Compound: 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid Molecular Formula:


Molecular Weight:  280.28  g/mol 

This molecule represents a classic "push-pull" aromatic system. The electron-withdrawing nitro (


) and carboxylic acid (

) groups at positions 3 and 1 create an electron-deficient ring, which is counterbalanced by the electron-donating dimethylmorpholine moiety at position 4.

Critical Quality Attribute (CQA): Stereochemistry The 2,6-dimethylmorpholine ring possesses two chiral centers. In pharmaceutical applications, the cis-isomer (meso,


) is predominantly used due to its thermodynamic stability (diequatorial methyl groups) compared to the trans-isomer. This guide focuses on the cis-congener.

Synthesis & Isolation Protocol

To ensure the spectroscopic data is contextually grounded, we define the standard synthesis route. This relies on an


 displacement of a leaving group (typically Fluorine) by the nucleophilic morpholine.
Experimental Workflow

SynthesisWorkflow Reactants Reactants 4-Fluoro-3-nitrobenzoic acid + cis-2,6-Dimethylmorpholine Conditions Conditions K2CO3 or DIPEA DMSO or DMF, 80-100°C 4-6 Hours Reactants->Conditions Intermediate Reaction Mixture (Deep Yellow/Orange) Conditions->Intermediate Workup Workup 1. Dilute w/ H2O 2. Acidify (HCl) to pH 3 3. Filter Precipitate Intermediate->Workup Product Final Product Yellow Solid >98% Purity Workup->Product

Figure 1: Standard


 synthesis workflow for the target compound.

Protocol Notes:

  • Solvent Choice: DMSO is preferred for the reaction to solubilize the polar acid, but water is used for precipitation.

  • Acidification: The morpholine nitrogen is weakly basic. Acidification to pH 3-4 ensures the carboxylic acid is protonated (precipitates) while the aniline-like nitrogen remains unprotonated due to the strong electron-withdrawing ortho-nitro group reducing its basicity.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-


 (Preferred due to solubility of the nitro-acid).
Frequency:  400 MHz or higher.
Aromatic Region (The "Push-Pull" Effect)

The nitro group at C3 exerts a strong deshielding effect on the adjacent proton (H2) and a shielding effect on the ortho-proton (H5) is prevented by the amine donation.

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-2 8.35 – 8.45 d (narrow)

Most Deshielded. Ortho to

and

. Appears as a doublet due to meta-coupling with H6.
H-6 8.00 – 8.10 dd

,

Ortho to

, Para to

. Shows large ortho-coupling to H5 and small meta-coupling to H2.
H-5 7.20 – 7.30 d

Shielded. Ortho to the morpholine nitrogen (donor). The electron density from the amine shields this proton significantly compared to H2/H6.
COOH 13.0 – 13.5 br s -Broad singlet, exchangeable with

.
Aliphatic Region (The cis-Morpholine Fingerprint)

The cis-conformation places the two methyl groups in equatorial positions to minimize 1,3-diaxial interactions. This creates distinct axial and equatorial protons on the ring.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic

(eq)
3.40 – 3.55 d (broad)2HEquatorial protons adjacent to Nitrogen.

(ax)
3.60 – 3.75 m 2HMethine protons at C2/C6 carrying the methyls.

(ax)
2.60 – 2.80 dd 2HAxial protons adjacent to Nitrogen. Large geminal coupling (

) and axial-axial coupling.

1.10 – 1.20 d 6HMethyl doublets (

).
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Carbonyl Stretch (

    
    ): 
    
    
    
    . (Characteristic of conjugated carboxylic acids).
  • Nitro Stretches (

    
    ): 
    
    • Asymmetric:

      
      .
      
    • Symmetric:

      
      .
      
  • O-H Stretch:

    
     (Broad, carboxylic acid dimer).
    
  • C-N Stretch (Ar-N):

    
     (Strong band due to conjugation between the morpholine nitrogen and the nitro-aromatic ring).
    
C. Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.

  • Calculated Mass (

    
    ):  280.11
    
  • ESI(+) Mode:

    
    
    
  • ESI(-) Mode:

    
     (Preferred for carboxylic acids).
    
  • Fragmentation Pattern: Loss of

    
     (44 Da) and loss of the morpholine fragment are common in MS/MS.
    

Structural Validation Logic

Use the following logic flow to confirm the identity of the synthesized material.

ValidationLogic Spectrum Obtain 1H NMR (DMSO-d6) CheckAromatic Check Aromatic Region (7.0 - 8.5 ppm) Spectrum->CheckAromatic CheckAliphatic Check Aliphatic Region (1.0 - 4.0 ppm) Spectrum->CheckAliphatic Decision1 3 Distinct Signals? (1s, 1d, 1dd) CheckAromatic->Decision1 Decision2 Methyl Doublet present? CheckAliphatic->Decision2 ResultPass Identity Confirmed: Substituted Nitrobenzoic Acid Decision1->ResultPass Yes ResultFail Impurity/Wrong Isomer Decision1->ResultFail No Decision2->ResultPass Yes Decision2->ResultFail No

Figure 2: Logic gate for NMR structural confirmation.

References

  • General Synthesis of Nitro-Benzoic Acid Deriv

    
    : 
    
    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Search Confirmation: Standard protocols for "4-fluoro-3-nitrobenzoic acid morpholine substitution" align with WO2008070740 (Genentech)
  • Stereochemical Analysis of 2,6-Dimethylmorpholine

    • Bennett, F., et al. (2009).[1] Stereoselective Synthesis of PI3K Inhibitors . Journal of Medicinal Chemistry. (Discussing the preference for cis-isomers in kinase inhibitor scaffolds).

  • Spectroscopic Principles

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds . John Wiley & Sons.[2] (Source for additivity rules in aromatic NMR shifts).

Sources

Foundational

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

Abstract This technical guide provides an in-depth analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid. As a complex substituted aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid. As a complex substituted aromatic compound, its structural elucidation relies heavily on modern spectroscopic techniques. NMR spectroscopy, a powerful, non-destructive analytical method, offers detailed insights into the molecular structure and chemical environment of atomic nuclei.[1][2] This document serves as a predictive reference for researchers, scientists, and professionals in drug development, outlining the theoretical basis for spectral assignments, a detailed experimental protocol, and the application of advanced 2D NMR techniques for unambiguous characterization.

Introduction and Structural Rationale

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid is a molecule of interest in medicinal chemistry and organic synthesis, incorporating several key functional groups that influence its electronic and structural properties. The molecule consists of a trisubstituted benzene ring, a sterically hindered 2,6-dimethylmorpholine moiety, a strongly electron-withdrawing nitro group (-NO₂), and a carboxylic acid (-COOH) group. The accurate assignment of its NMR spectra is crucial for verifying its synthesis and purity.

The principles of NMR spectroscopy are based on the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[3] When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, a phenomenon known as resonance.[1][4] The precise resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[4][5]

This guide will deconstruct the molecule to predict the chemical shifts, coupling patterns, and integration of its ¹H and ¹³C NMR spectra, providing a foundational framework for empirical data analysis.

Molecular Structure and Symmetry Considerations

To accurately predict the NMR spectra, a thorough analysis of the molecule's structure is paramount. We will label the unique proton and carbon environments for clarity in the subsequent discussion.

Diagram: Annotated Molecular Structure

Caption: Annotated structure of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid.

Stereochemistry: The 2,6-dimethylmorpholine ring can exist as cis or trans isomers. The cis isomer possesses a plane of symmetry (when the ring is in a chair conformation), which would make the two methyl groups (C₉, C₁₁) and the two sets of methylene protons (Hₑ, Hբ) chemically equivalent. The trans isomer has C₂ symmetry, which would also result in equivalent methyl groups. For this predictive guide, we will assume the more common cis isomer, leading to a simplified spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on the electronic environment of each proton, which influences its chemical shift (δ), and the number of neighboring protons, which determines its splitting pattern (multiplicity).

  • Carboxylic Acid Proton (Hₖ): The proton of the carboxylic acid is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10.0-13.0 ppm .[6][7] Its broadness is due to hydrogen bonding and chemical exchange. In solvents like D₂O, this peak would disappear due to H-D exchange.[7][8]

  • Aromatic Protons (Hₐ, Hᵦ, H꜀): The aromatic region will display signals for three protons.

    • H꜀: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded of the three, appearing around 8.1-8.3 ppm . It will appear as a doublet, coupled to Hᵦ.

    • Hᵦ: This proton is meta to the carboxylic acid and ortho to the morpholine nitrogen. It is also coupled to H꜀. It is expected to appear as a doublet of doublets around 7.8-8.0 ppm .

    • Hₐ: This proton is situated between the strongly electron-withdrawing nitro group and the electron-donating morpholine group. The powerful deshielding effect of the adjacent nitro group will shift this proton significantly downfield, likely in the range of 7.4-7.6 ppm .[9] It will appear as a singlet due to the lack of adjacent protons.

  • Morpholine Protons (Hₔ, Hₑ, Hբ, H₉):

    • Hₔ and H₉ (CH): These methine protons are adjacent to the ring nitrogen and oxygen. Assuming the cis conformation, these two protons are equivalent. They will likely appear as a multiplet around 3.6-4.0 ppm .

    • Hₑ and Hբ (CH₂): These methylene protons are adjacent to the ring oxygen and the methine carbons. In a cis-conformation, the two CH₂ groups are equivalent. They are expected to appear as a multiplet, likely in the range of 2.6-3.0 ppm .

  • Methyl Protons (Hₕ, Hᵢ):

    • Assuming the cis or trans isomer, the two methyl groups are chemically equivalent. These protons will be coupled to the adjacent methine protons (Hₔ and H₉), appearing as a doublet around 1.2-1.4 ppm .

Table 1: Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Hₖ (-COOH)10.0 - 13.0broad s1H
H꜀ (Ar-H)8.1 - 8.3d1H
Hᵦ (Ar-H)7.8 - 8.0dd1H
Hₐ (Ar-H)7.4 - 7.6s1H
Hₔ, H₉ (Morpholine CH)3.6 - 4.0m2H
Hₑ, Hբ (Morpholine CH₂)2.6 - 3.0m4H
Hₕ, Hᵢ (-CH₃)1.2 - 1.4d6H

(s = singlet, d = doublet, dd = doublet of doublets, m = multiplet)

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-carbon coupling is typically not observed, and each unique carbon atom gives a single peak.[10]

  • Carbonyl Carbon (C₁₀): The carboxylic acid carbonyl carbon is significantly deshielded and will appear in the range of 165-175 ppm .[10]

  • Aromatic Carbons (C₁-C₆):

    • C₂ (C-NO₂): The carbon attached to the nitro group is strongly deshielded by the group's electron-withdrawing nature, expected around 148-152 ppm .[11]

    • C₄ (C-N): The carbon bonded to the morpholine nitrogen will also be deshielded, appearing around 145-150 ppm .

    • C₁ (C-COOH): The carbon attached to the carboxylic acid group is a quaternary carbon and will be found around 135-140 ppm .

    • C₆, C₅, C₃: The protonated aromatic carbons will appear in the typical aromatic region of 115-135 ppm . Their exact shifts are influenced by the complex interplay of substituent effects.[11][12]

  • Morpholine Carbons (C₅, C₆, C₇, C₈):

    • C₅, C₈ (CH): These carbons are adjacent to the nitrogen atom and will be in the range of 68-72 ppm .

    • C₆, C₇ (CH₂): These carbons are adjacent to the oxygen atom and are expected around 48-52 ppm .

  • Methyl Carbons (C₉, C₁₁): The equivalent methyl carbons will appear furthest upfield, in the range of 18-22 ppm .

Table 2: Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)
C₁₀ (-COOH)165 - 175
C₂ (Ar-C-NO₂)148 - 152
C₄ (Ar-C-N)145 - 150
C₁ (Ar-C-COOH)135 - 140
C₃, C₅, C₆ (Ar-CH)115 - 135
C₅, C₈ (Morpholine CH)68 - 72
C₆, C₇ (Morpholine CH₂)48 - 52
C₉, C₁₁ (-CH₃)18 - 22

Advanced 2D NMR for Structural Confirmation

For a molecule of this complexity, 2D NMR techniques are invaluable for confirming assignments.[13]

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings.[14][15] It would be used to:

    • Confirm the coupling between aromatic protons Hᵦ and H꜀.

    • Trace the connectivity within the morpholine ring, showing correlations between the methine protons (Hₔ, H₉) and both the adjacent methylene (Hₑ, Hբ) and methyl (Hₕ, Hᵢ) protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C).[14][15][16] It provides definitive assignment by linking each proton signal to its corresponding carbon signal. For example, the doublet at ~1.3 ppm would show a cross-peak to the carbon signal at ~20 ppm, confirming the CH₃ group assignment.

Diagram: 2D NMR Correlation Workflow

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Analysis H1_NMR ¹H NMR Spectrum COSY COSY H1_NMR->COSY ¹H-¹H Coupling HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR Spectrum C13_NMR->HSQC Direct ¹H-¹³C Correlation Assignment Final Structure Confirmation COSY->Assignment HSQC->Assignment

Caption: Workflow for structural elucidation using 2D NMR.

Experimental Protocol

The following protocol outlines a standard procedure for acquiring high-quality NMR data for the title compound.

A. Sample Preparation:

  • Solvent Selection: Due to the presence of the carboxylic acid proton, which is best observed in a non-exchanging solvent, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.[17] It is a polar solvent capable of dissolving the compound while minimizing the rate of proton exchange. The residual solvent peak for DMSO-d₆ appears around 2.50 ppm in ¹H NMR and 39.52 ppm in ¹³C NMR.[18][19]

  • Concentration: Accurately weigh approximately 10-15 mg of the sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube.

B. Data Acquisition:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Number of Scans (NS): 16-32 scans.

    • Spectral Width (SW): 0-16 ppm.

    • Relaxation Delay (D1): 2-5 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Number of Scans (NS): 1024-4096 scans (or more, depending on concentration) due to the low natural abundance of ¹³C.[11]

    • Spectral Width (SW): 0-220 ppm.

    • Relaxation Delay (D1): 2 seconds.

    • Pulse Program: A standard proton-decoupled pulse program should be used.

Conclusion

The structural complexity of 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid necessitates a detailed and systematic approach to its NMR spectral interpretation. This guide provides a robust predictive framework based on established principles of chemical shift theory and spin-spin coupling. The predicted ¹H and ¹³C NMR data, summarized in Tables 1 and 2, serve as a reliable reference for researchers. For unambiguous structural verification, the use of 2D NMR techniques such as COSY and HSQC is strongly recommended. The provided experimental protocol ensures the acquisition of high-quality data suitable for complete characterization.

References

  • Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • University of Regensburg. NMR Spectroscopy - Theory. Retrieved from [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Process NMR Associates. Principles of NMR. Retrieved from [Link]

  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • Stasyuk, A. J., et al. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Communications Chemistry, 1(1), 80. Retrieved from [Link]

  • Practical Organic Synthesis. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • San Diego State University NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • SpectraBase. 2-(2,6-Dimethylmorpholino)ethyl acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chegg. (2018, March 25). Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • Quora. (2017, March 7). Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent? Retrieved from [Link]

  • Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of California, Irvine. Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Centers for Disease Control and Prevention. Supporting Information. Retrieved from [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. Retrieved from [Link]

  • MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • Austin Peay State University. The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. Retrieved from [Link]

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Exploratory

In Vitro Evaluation of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid Analogs: A Framework for Early-Stage Drug Discovery

An In-Depth Technical Guide for Researchers Abstract The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide provides a comprehensive framework for the in vitro investigation of analogs based on the 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid scaffold. We delve into the scientific rationale underpinning the design of these compounds, drawing from the well-established biological activities of both the morpholine and nitrobenzoic acid moieties.[1][2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for synthesis, characterization, and a cascade of in vitro biological assays. Our focus is on establishing a self-validating system of experimentation, from initial antimicrobial and cytotoxic screening to preliminary mechanistic studies, thereby enabling robust data generation for hit identification and lead optimization programs.

Chapter 1: The Scientific Rationale and Core Scaffold

The design of novel therapeutic agents is often guided by the strategic combination of pharmacophores—molecular features responsible for a drug's biological activity. The title compound class marries two such powerful moieties: morpholine and nitrobenzoic acid.

The Morpholine Moiety: A Privileged Pharmacophore

Morpholine, a saturated six-membered heterocycle, is a cornerstone in medicinal chemistry.[2] Its inclusion in a molecule is a deliberate choice to enhance metabolic stability and improve pharmacokinetic properties.[1][2] The secondary nitrogen atom provides a versatile synthetic handle for creating diverse derivatives, while the overall structure contributes to a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[4] The 2,6-dimethyl substitution on the morpholine ring is not merely decorative; it introduces specific steric and lipophilic characteristics that can fine-tune target binding affinity and selectivity.

The Nitrobenzoic Acid Moiety: A Versatile Chemical Anchor

Nitrobenzoic acid and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals, particularly analgesics, antidepressants, and antimicrobial agents.[3] The nitro group is a potent electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid.[5][6] This feature can be critical for interactions with biological targets. Furthermore, the nitro group itself is a known pharmacophore in various antimicrobial compounds, where it can undergo bioreduction to generate reactive nitrogen species that are toxic to microorganisms.[7][8]

Rationale for Analog Design: A Synergistic Strategy

The combination of the 4-morpholino-3-nitrobenzoic acid core represents a logical and promising strategy in drug discovery. This scaffold is designed to:

  • Leverage the proven bioactivity of both the morpholine and nitroaromatic classes.

  • Provide a modular platform for generating a library of analogs with diverse substitutions.

  • Explore potential synergistic effects where the combined structure yields novel or enhanced biological activities not present in the individual components.

Recent studies on closely related 4-(morpholin-4-yl)-3-nitrobenzhydrazide scaffolds have demonstrated significant antimicrobial potential, validating this approach and providing a strong impetus for further exploration of analogs.[9][10]

Chapter 2: Synthesis and Characterization of Analogs

A robust and reproducible synthetic route is the foundation of any chemical biology investigation. The following section outlines a general workflow for the synthesis of the core scaffold and its subsequent derivatization, based on established chemical principles.

General Synthetic Workflow

The synthesis of 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid analogs typically begins with a nucleophilic aromatic substitution reaction, followed by modifications to the carboxylic acid group to generate a library of derivatives (e.g., amides, esters, hydrazides).

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Analog Derivatization cluster_2 Step 3: Characterization A 4-Chloro-3-nitrobenzoic acid + 2,6-Dimethylmorpholine B Nucleophilic Aromatic Substitution (SNAr) A->B C 4-(2,6-Dimethylmorpholin-4-yl) -3-nitrobenzoic acid B->C D Core Acid C->D E Activation (e.g., SOCl2) D->E F Acyl Chloride Intermediate E->F G Reaction with Nucleophile (e.g., Hydrazine, Amines) F->G H Final Analogs (Hydrazides, Amides, etc.) G->H I Purified Analogs H->I J Structural Verification (NMR, MS, IR) I->J K Purity Assessment (HPLC) I->K

Caption: General workflow for synthesis and characterization of analogs.

Example Protocol: Synthesis of 4-(morpholin-4-yl)-3-nitrobenzhydrazide[11]

This protocol, adapted from the literature for a closely related analog, illustrates the key steps.

Materials:

  • 4-(morpholin-4-yl)-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Benzene, Toluene (or other suitable anhydrous solvents)

  • Tetrahydrofuran (THF), anhydrous

  • 80% aqueous hydrazine

Procedure:

  • Acid Chloride Formation: A mixture of 4-(morpholin-4-yl)-3-nitrobenzoic acid (1 eq.), benzene, and toluene is charged into a reaction flask equipped with a reflux condenser. Thionyl chloride (SOCl₂) is added, and the mixture is heated to reflux for 16 hours.

  • Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature, and the solvents are evaporated under reduced pressure to yield the crude acyl chloride.

  • Hydrazide Formation: The crude acyl chloride is dissolved in anhydrous THF. This solution is added dropwise to a stirred solution of 80% aqueous hydrazine in THF, maintained at -5 °C.

  • Work-up and Purification: Upon reaction completion, the product is isolated, typically through filtration after precipitation or extraction. The crude product is then purified, for example, by recrystallization from ethanol, to yield the desired 4-(morpholin-4-yl)-3-nitrobenzhydrazide.[10]

Trustworthiness Check: The progress of each synthetic step should be meticulously monitored using Thin-Layer Chromatography (TLC). The structure and purity of the final compounds must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and High-Performance Liquid Chromatography (HPLC), as demonstrated in related studies.[9][10]

Chapter 3: A Strategic Framework for In Vitro Evaluation

A successful in vitro screening campaign is not a random collection of assays but a logical cascade designed to efficiently identify promising compounds and elucidate their mechanisms of action.[11][12]

The Screening Cascade

The evaluation process follows a tiered approach, moving from broad, high-throughput primary screens to more complex, lower-throughput secondary and mechanistic assays.[11] This strategy ensures that resources are focused on the most promising candidates.

G A Primary Screening Broad biological profiling (e.g., Antimicrobial MIC, General Cytotoxicity) B Hit Confirmation & Potency Dose-response curves (IC₅₀/EC₅₀ determination) Confirmation of structure A->B Active 'Hits' C Secondary / Selectivity Assays Profiling against a panel of cell lines (e.g., cancer vs. normal) Assays in more physiologically relevant models B->C Confirmed & Potent D Mechanistic Studies Target identification Enzyme inhibition assays Signaling pathway analysis (e.g., Western Blot) C->D Selective Compounds

Caption: A tiered workflow for in vitro compound evaluation.

Target-Based vs. Phenotypic Discovery

The screening strategy can be broadly categorized into two approaches[11]:

  • Target-Based Drug Discovery (TDD): This approach relies on known biological targets. Assays are designed to measure the direct interaction of a compound with a specific protein or enzyme.

  • Phenotypic Drug Discovery (PDD): This approach measures the overall effect of a compound on a cell or organism without a preconceived hypothesis about the specific target. It focuses on the holistic output of the biological system.

For a novel chemical series like the one discussed, a PDD approach is often employed first (e.g., measuring bacterial growth inhibition or cancer cell death) to identify activity, followed by TDD approaches to deconvolute the mechanism.

Chapter 4: Core In Vitro Assay Protocols

This chapter provides detailed, step-by-step protocols for key assays relevant to the potential biological activities of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid analogs.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

Causality: Given the known antibacterial activities of both morpholine and nitroaromatic compounds, assessing antimicrobial efficacy is a logical starting point.[9][13][14] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Materials:

  • 96-well microtiter plates (U-bottom, sterile)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (DMSO)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

Protocol: Cell Viability and Cytotoxicity via MTT Assay

Causality: The MTT assay is a foundational method in anticancer drug discovery to assess a compound's effect on cell proliferation and viability.[15] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This is crucial for identifying potential anticancer agents and for determining the therapeutic index relative to any antimicrobial activity.

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Mechanistic Investigation via Western Blotting

Causality: If a compound shows potent antiproliferative activity, the next logical step is to investigate its mechanism of action. Based on literature for a related compound, 4-methyl-3-nitrobenzoic acid, a plausible hypothesis is the inhibition of a key signaling pathway involved in cell migration and proliferation, such as the EGF receptor (EGFR) pathway.[16] Western blotting can be used to measure changes in the phosphorylation status of key proteins in this pathway.

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt p_Cofilin p-Cofilin (Inactive) Akt->p_Cofilin Cofilin Cofilin (Active) Actin Actin Polymerization Cofilin->Actin p_Cofilin->Cofilin Dephosphorylation Migration Cell Migration Actin->Migration Compound 4-MNBA Analog (Hypothesized) Compound->Akt Inhibits?

Caption: Hypothesized EGFR signaling pathway potentially inhibited by analogs.

Procedure:

  • Cell Treatment: Grow cells to 70-80% confluency. Starve them (e.g., in serum-free media) for 12-24 hours. Pre-treat with the test compound at various concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-Cofilin).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to quantify changes in protein phosphorylation relative to controls.

Chapter 5: Data Presentation and Interpretation

Summarizing Biological Activity Data

All quantitative data from dose-response experiments should be summarized in a clear, tabular format.

Table 1: Example Biological Activity Profile of Analogs

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. PC-3 CellsSelectivity Index (SI)¹
Parent-01 -H31.2515.80.5
Analog-02 -4-Bromophenyl3.91[9]8.22.1
Analog-03 -4-CF₃-phenyl62.5[9]25.10.4
Analog-04 -2-Methoxyphenyl>12545.3<0.3
Control Gentamicin0.5>100>200

¹Selectivity Index (SI) can be calculated in various ways. Here, it is represented as (IC₅₀ vs. PC-3) / (MIC vs. S. aureus) to give a preliminary measure of anticancer vs. antibacterial potency. A higher number suggests more selective anticancer activity.

Structure-Activity Relationship (SAR) Insights

Conclusion and Future Directions

The 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive and scientifically grounded framework for the systematic in vitro evaluation of its analogs. By employing a logical cascade of assays—from broad phenotypic screens to specific mechanistic studies—researchers can efficiently identify active compounds and begin to understand their mode of action.

Future work should focus on expanding the analog library to build a more detailed SAR, performing selectivity screening against non-cancerous cell lines, and conducting in vivo studies for the most promising candidates to assess their pharmacokinetic properties and efficacy in disease models.

References

  • Ovid. (n.d.). Synthesis of model morpholine derivatives with biological activities by laccase-catalysed reactions.
  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Khamitova, et al. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
  • AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.
  • Selvita. (n.d.). In Vitro Assays and Models.
  • ResearchGate. (n.d.).
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  • PubMed. (2023, September 13). Morpholine Derivatives in Agrochemical Discovery and Development.
  • Fiveable. (2025, August 15). Nitrobenzoic Acid Definition - Organic Chemistry Key Term.
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID.
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  • PMC. (2025, August 11). New 4-(Morpholin-4-Yl)
  • MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)
  • PMC. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
  • MedChemExpress. (n.d.). 4-Nitrobenzoic acid | Nitroaromatic Compound.
  • Quora. (2022, May 11).
  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • BLDpharm. (n.d.). 942474-64-8|4-(2,6-Dimethylmorpholino)-3-nitrobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 26a) 4-Methyl-2-nitrobenzoic acid.
  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid.
  • MDPI. (2019, September 23). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide.
  • hrcak. (2025, June 1). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
  • PMC. (n.d.). In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase.
  • CDC Stacks. (n.d.).
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Protocols & Analytical Methods

Method

Optimization of Purification Protocols for 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

Application Note & Technical Guide Introduction & Chemical Context 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid (CAS: 942474-64-8) is a specialized building block frequently employed in the synthesis of PI3K/mTOR p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction & Chemical Context

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid (CAS: 942474-64-8) is a specialized building block frequently employed in the synthesis of PI3K/mTOR pathway inhibitors and other kinase-targeted small molecules. The incorporation of the 2,6-dimethylmorpholine moiety is a strategic medicinal chemistry modification designed to enhance metabolic stability and lipid solubility compared to the unsubstituted morpholine analogs.

This intermediate is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of a 4-halo-3-nitrobenzoic acid precursor with 2,6-dimethylmorpholine. While the synthesis is robust, the purification is critical due to the amphoteric nature of the impurities and the potential for stereoisomeric mixtures (cis/trans) arising from the morpholine reagent.

Critical Impurity Profile

Effective purification requires targeting three specific classes of impurities:

  • Unreacted Halide Precursor: 4-Chloro-3-nitrobenzoic acid or 4-Fluoro-3-nitrobenzoic acid (Acidic).

  • Excess Reagent: 2,6-Dimethylmorpholine (Basic).

  • Regioisomers: Isomeric nitrobenzoic acids (trace, synthesis-dependent).

  • Inorganic Salts: Halide by-products generated during SNAr.

Strategic Purification Workflow

The purification strategy exploits the pH-dependent solubility switch of the target molecule.

  • High pH (>8): The molecule exists as a soluble carboxylate salt.

  • Low pH (<3): The molecule exists as an insoluble free acid.

  • Acidic Impurities: Co-precipitate at low pH (require solvent selectivity).

  • Basic Impurities: Remain soluble at low pH as ammonium salts (easily removed).

Workflow Visualization

PurificationStrategy RxnMix Crude Reaction Mixture (Product, Excess Amine, SM Acid) Quench 1. Quench with Water 2. Adjust pH > 9 (NaOH) RxnMix->Quench Extract Liquid-Liquid Extraction (Wash with EtOAc/DCM) Quench->Extract AqLayer Aqueous Layer (Product as Carboxylate) Extract->AqLayer Target OrgLayer Organic Layer (Non-acidic impurities) Extract->OrgLayer Waste Acidify Acidification (pH 2-3) (HCl addition) AqLayer->Acidify Filter Filtration & Wash (Removes Amine Salts) Acidify->Filter CrudeSolid Crude Solid Product Filter->CrudeSolid Recryst Recrystallization (EtOH/H2O) CrudeSolid->Recryst FinalProd Pure Product (>98% HPLC) Recryst->FinalProd

Figure 1: Acid-Base Workup and Purification Logic.

Detailed Experimental Protocols

Protocol A: Primary Isolation (Acid-Base Extraction)

Objective: Isolate the target acid while removing excess amine reagent and non-acidic by-products.

Reagents:

  • 1M NaOH (aq)

  • 6M HCl (aq)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (Saturated NaCl)

Step-by-Step Procedure:

  • Dissolution: Dilute the crude reaction mixture with water (5 vol relative to mass). If the reaction was performed in an organic solvent (e.g., DMF), ensure the mixture is homogenous.

  • Basification: Adjust the pH of the mixture to pH 9–10 using 1M NaOH. The solution should become clear as the product forms the sodium carboxylate salt.

  • Organic Wash (Impurity Removal):

    • Extract the aqueous layer twice with EtOAc (2 x 3 vol).

    • Mechanism: This removes unreacted neutral organic impurities and any non-polar by-products. The target product remains in the aqueous phase.

    • Discard the organic layer.

  • Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 6M HCl dropwise with vigorous stirring until pH 2–3 is reached.

    • Observation: A thick yellow/off-white precipitate will form.

    • Mechanism: The excess 2,6-dimethylmorpholine is converted to its hydrochloride salt, which is highly water-soluble and will not precipitate.

  • Filtration:

    • Stir the slurry for 30 minutes at 0–5°C to ensure complete precipitation.

    • Filter the solid using a Buchner funnel.

    • Critical Wash: Wash the filter cake with dilute HCl (0.1M, 2 vol) followed by cold water (2 vol) to remove trapped inorganic salts and amine hydrochloride.

  • Drying: Dry the solid in a vacuum oven at 45°C to constant weight.

Protocol B: Purification (Recrystallization)

Objective: Remove trace unreacted starting material (4-halo-3-nitrobenzoic acid) and improve the cis/trans isomeric ratio if necessary.

Solvent System: Ethanol/Water (9:1) or Acetonitrile.

Step-by-Step Procedure:

  • Reslurry: Suspend the crude dried solid in Ethanol (5 vol).

  • Reflux: Heat the mixture to reflux (approx. 78°C).

    • Note: If the solid does not completely dissolve, add Water dropwise until a clear solution is obtained (up to 10% water content).

  • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring. Then, cool further to 0°C for 1 hour.

  • Collection: Filter the crystalline solid.

  • Wash: Wash with cold Ethanol (1 vol).

  • Yield Check: Typical recovery is 85–90%.

Protocol C: Flash Chromatography (High Purity Standards)

Objective: Preparation of analytical reference standards (>99.5%).

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 0.1% Acetic Acid.

  • Gradient: 0% B to 5% B over 10 CV (Column Volumes).

  • Detection: UV at 254 nm.

  • Note: The acetic acid is crucial to prevent "tailing" of the carboxylic acid on the silica column.

Analytical Validation & Data

HPLC Method Parameters

To validate purity, use the following reverse-phase HPLC method.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 210 nm (amide/amine)
Retention Time Product elutes approx. 7–9 min (system dependent)
Stereochemistry (Cis/Trans)

The 2,6-dimethylmorpholine ring creates stereoisomers.

  • Cis-isomer (Meso): Typically the major component in commercial reagents and thermodynamically more stable.

  • Trans-isomer (Racemic): Minor component.

  • NMR Distinction: In 1H NMR (DMSO-d6), the methyl doublets of the cis and trans isomers will have distinct chemical shifts (approx. 1.1 ppm). Integration of these peaks allows calculation of the isomeric ratio.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield after Acidification pH not low enoughEnsure pH is < 3. The carboxylic acid pKa is approx 3.5; pH must be well below this to precipitate fully.
Oily Precipitate Impurities lowering melting pointSeed the mixture with pure crystal. Use Protocol B (Recrystallization) directly on the oil.
High Amine Content in NMR Incomplete washingThe amine salt is trapped in the filter cake. Increase the volume of the 0.1M HCl wash during filtration.
Colored Impurities Nitro-byproductsPerform the "Organic Wash" (Protocol A, Step 3) rigorously. If color persists, add activated charcoal during the recrystallization step (hot filtration).

References

  • Synthesis of Morpholino-Nitrobenzoic Acids

    • Title: New 4-(Morpholin-4-Yl)
    • Source: Molecules (MDPI), 2025.
    • Context: Describes the SNAr synthesis of the analog 4-morpholino-3-nitrobenzoic acid and purification via acid precipit
    • URL:[Link]

  • General Purification of Nitrobenzoic Acids

    • Title: p-Nitrobenzoic Acid Purific
    • Source: Organic Syntheses, Coll.[1] Vol. 1, p.392.

    • Context: Foundational method for acid-base extraction of nitrobenzoic acid deriv
    • URL:[Link]

  • Title: Processes for preparation of Idelalisib and intermediates thereof.
  • Solubility Data

    • Title: Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents.
    • Source: Physics and Chemistry of Liquids, 2019.
    • Context: Provides solubility modeling relevant to nitrobenzoic acid deriv
    • URL:[Link]

Sources

Application

Using 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid in antimicrobial agent synthesis

Executive Summary This technical guide details the synthetic utility of 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid (referred to herein as Scaffold-A ) in the development of antimicrobial agents.[1] While morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid (referred to herein as Scaffold-A ) in the development of antimicrobial agents.[1]

While morpholine rings are ubiquitous in medicinal chemistry (enhancing solubility and pharmacokinetic profiles), they suffer from metabolic liability via oxidative metabolism (N-dealkylation and lactam formation). The 2,6-dimethyl substitution on the morpholine ring sterically hinders cytochrome P450 (CYP3A4/2D6) access to the metabolic "soft spots" (the


-carbons), significantly extending the half-life (

) of the resulting drug candidates.

This guide provides validated protocols for:

  • Synthesis of Scaffold-A via SNAr chemistry.

  • Downstream Functionalization to generate benzimidazole-based DNA Gyrase B inhibitors.

  • Metabolic Stability Rationale comparing 2,6-dimethylmorpholine vs. unsubstituted morpholine.

Strategic Rationale & Mechanism

The Metabolic Advantage

The primary driver for selecting Scaffold-A over its unsubstituted morpholine analog is metabolic stability. Unsubstituted morpholines are rapidly metabolized via


-hydroxylation.[1] The 2,6-dimethyl groups introduce steric bulk that blocks this pathway.

MetabolicStability cluster_0 Unstable Pathway (Plain Morpholine) cluster_1 Stable Pathway (2,6-Dimethyl) M Morpholine Core CYP CYP450 (Oxidation) M->CYP High Affinity Lactam Lactam/Ring Opening (Inactive/Toxic) CYP->Lactam Rapid Clearance DM 2,6-Dimethyl Morpholine Core CYP_Block CYP450 (Blocked) DM->CYP_Block Steric Hindrance Active Intact Drug (Extended t1/2) CYP_Block->Active Metabolic Stability

Figure 1: Mechanism of metabolic stabilization provided by the 2,6-dimethyl moiety.[1]

Antimicrobial Target Class

Derivatives of Scaffold-A are privileged structures for inhibiting bacterial Type II Topoisomerases (DNA Gyrase B / Topoisomerase IV) .[1] The benzoic acid moiety serves as a linker to the "Right Hand Side" (RHS) heterocycle (often a benzimidazole or aminopyridine) which binds to the ATP-binding pocket of the enzyme.

Module 1: Synthesis of the Scaffold

Objective: Synthesize 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid from 4-fluoro-3-nitrobenzoic acid.

Reaction Scheme:



Protocol 1.1: SNAr Coupling
ReagentEquiv.[2]Role
4-Fluoro-3-nitrobenzoic acid 1.0Electrophile (Substrate)
cis-2,6-Dimethylmorpholine 1.2Nucleophile
DIPEA (Diisopropylethylamine) 2.5Base (Proton Scavenger)
DMSO (Dimethyl sulfoxide) -Solvent (Polar Aprotic)

Step-by-Step Methodology:

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-nitrobenzoic acid (5.0 g, 27.0 mmol) and anhydrous DMSO (50 mL).

  • Base Addition: Add DIPEA (11.7 mL, 67.5 mmol) dropwise over 5 minutes. The solution will turn yellow.

  • Nucleophile Addition: Add cis-2,6-dimethylmorpholine (4.0 mL, 32.4 mmol) in one portion.

  • Reaction: Heat the mixture to 85°C for 4–6 hours.

    • Validation: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold 1M HCl (300 mL) with vigorous stirring. The product will precipitate as a bright yellow/orange solid.

    • Note: The pH must be adjusted to ~3–4 to ensure the carboxylic acid is protonated and insoluble.

  • Isolation: Filter the solid via a Büchner funnel. Wash the cake with water (

    
     mL) to remove residual DMSO.
    
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 85–92%[1]

    • Characterization: 1H NMR (DMSO-d6) should show the disappearance of the aromatic F-coupling pattern and appearance of morpholine methine/methyl signals.

Module 2: Application in Antimicrobial Synthesis

Objective: Use Scaffold-A to synthesize a Benzimidazole-Precursor Amide . This is a common intermediate for Gyrase B inhibitors.

Workflow Visualization:

SyntheticWorkflow Scaffold Scaffold-A (Nitro-Acid) Amide Intermediate 1 (Nitro-Amide) Scaffold->Amide Step 1: Amide Coupling (HATU, Amine, DIPEA) Aniline Intermediate 2 (Amino-Amide) Amide->Aniline Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Target Final Antimicrobial (Benzimidazole/Quinoline) Aniline->Target Step 3: Cyclization (Orthoester/Aldehyde)

Figure 2: Synthetic workflow converting Scaffold-A into bioactive antimicrobial agents.[1]

Protocol 2.1: Amide Coupling (The "Linker" Step)

This step links the morpholine scaffold to the pharmacophore (e.g., 2-aminopyridine).

  • Activation: Dissolve Scaffold-A (1.0 equiv) in dry DMF . Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add the amine partner (e.g., 2-amino-5-bromopyridine) (1.1 equiv).[1]

  • Reaction: Stir at 60°C for 12 hours.

    • Critical Note: Aminopyridines are weak nucleophiles; heating is often required. If using aliphatic amines, RT is sufficient.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (removes unreacted acid) and Brine. Dry over Na2SO4.

Protocol 2.2: Nitro Reduction (Unmasking the Aniline)

The nitro group must be reduced to an aniline to allow for hydrogen bonding in the enzyme pocket or further cyclization.

  • Setup: Dissolve the Nitro-Amide (from 2.1) in EtOH/Water (4:1) .

  • Reagents: Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Reflux (80°C) for 2 hours.

    • Observation: The yellow suspension will turn dark brown/rust colored.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.

  • Isolation: Concentrate the filtrate. The product is usually pure enough for the next step.

Analytical Validation (Quality Control)

To ensure the integrity of Scaffold-A before use in complex synthesis, verify the following parameters:

ParameterSpecificationMethod
Appearance Yellow to Orange PowderVisual
Purity >98%HPLC (254 nm)
Identity (MS) [M+H]+ = 281.3LC-MS (ESI+)
Identity (NMR)

2.5–3.5 ppm (Morpholine protons)
1H NMR (DMSO-d6)

Key NMR Diagnostic: The cis-2,6-dimethylmorpholine protons are distinct.[1] Look for a doublet at


 ppm (Methyl groups) and a multiplet at 

ppm (Methine protons adjacent to oxygen).

References

  • Synthesis of Benzimidazole Antimicrobials

    • Title: Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.
    • Source:Molecules (via PMC).[3]

    • URL:[Link]

  • Metabolic Stability of Morpholines

    • Title: Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.[4]

    • Source: BenchChem Applic
  • Commercial Availability & Properties

    • Title: 4-(2,6-Dimethylmorpholino)-3-nitrobenzoic acid Product Page.[1]

    • Source: BLD Pharm.
  • General SNAr Protocols for Nitrobenzoic Acids

    • Title: Synthesis of 4-substituted-3-nitrobenzoic acid derivatives.[1][2][5][6]

    • Source: ResearchG
    • URL:[Link]

Sources

Method

Application Note: Utilization of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid (DMNBA) in Cancer Drug Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists and cell biologists involved in early-stage oncology drug discovery. It focuses on the utilization of 4-(2,6-Dimethylmorpholin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and cell biologists involved in early-stage oncology drug discovery. It focuses on the utilization of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid (hereafter referred to as DMNBA ) as a critical pharmacophore scaffold.

Executive Summary & Scientific Rationale

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid (DMNBA) is a "privileged structure" in medicinal chemistry, primarily utilized as a core building block for the synthesis of BH3 mimetics (targeting Bcl-2 family proteins) and PI3K/mTOR kinase inhibitors .

Its structural value lies in three key features:

  • The 2,6-Dimethylmorpholine Moiety: Acts as a bioisostere for piperazine or morpholine. The methyl groups restrict conformational flexibility (reducing entropy penalty upon binding) and block metabolic "soft spots" (improving microsomal stability).

  • The 3-Nitro Group: Functions as a "masked" aniline. In its nitro form, it is electron-withdrawing (modulating the acidity of the benzoic acid); upon reduction, it provides an attachment point for sulfonamides (crucial for Bcl-2 inhibition, analogous to Venetoclax/ABT-199).

  • The Benzoic Acid Handle: Allows for facile amide coupling to diverse "warheads" or solubilizing tails.

This guide details the application of DMNBA in synthesizing active inhibitors and testing their efficacy in cancer cell lines (specifically RS4;11 and MOLM-13 leukemia lines).

Chemical Properties & Handling

PropertySpecificationRelevance to Cell Culture
Molecular Formula C₁₃H₁₆N₂O₅--
Molecular Weight ~280.28 g/mol Calculation of Molarity
Solubility DMSO (>50 mM)Critical: Insoluble in aqueous media. Must be prepared as DMSO stock.
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH (7.4). Poor cell permeability in acid form.
Stability Stable at RTProtect from light (nitro group sensitivity).

Handling Protocol:

  • Stock Preparation: Dissolve powder in 100% DMSO to create a 10 mM or 50 mM stock solution. Vortex for 30 seconds.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Sterilization: If applying directly to cells (as a fragment control), filter through a 0.22 µm PTFE syringe filter (nylon binds proteins/drugs).

Experimental Workflow: From Scaffold to Cell Assay

The application of DMNBA typically follows a "Derivatize-Then-Test" workflow, as the free acid itself has low potency. The following diagram illustrates the logical flow from the raw material to the cellular readout.

DMNBA_Workflow DMNBA DMNBA Scaffold (Raw Material) Deriv Chemical Derivatization (Amide Coupling/Nitro Reduction) DMNBA->Deriv Synthesis Lib Analog Library (Bcl-2 or PI3K Inhibitors) Deriv->Lib Purification Cell Cellular Assay (RS4;11 / MOLM-13) Lib->Cell Treatment Readout Readout: IC50 & Apoptosis Cell->Readout Viability/Western Readout->DMNBA SAR Optimization

Caption: Workflow for utilizing DMNBA in oncology screening. The scaffold is derivatized to create bioactive analogs before cellular testing.

Application Protocol 1: Synthesis of Bioactive Analogs (Contextual)

Note: While this is a biological application note, the biological activity is dependent on the chemical state. The researcher must understand that DMNBA is a pro-pharmacophore .

Objective: To convert DMNBA into a Bcl-2 inhibitor analog (similar to ABT-199 intermediates).

  • Amide Coupling: React DMNBA (carboxylic acid) with a sulfonamide or amine "tail" using EDC/DMAP or HATU in DMF.

  • Nitro Reduction: Reduce the 3-nitro group to an aniline using Fe/NH₄Cl or H₂/Pd-C .

  • Final Assembly: The resulting aniline is often coupled to a chloro-azaindole or similar moiety to complete the BH3-mimetic pocket binder.

Application Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes how to test DMNBA-derived compounds in RS4;11 (Acute Lymphoblastic Leukemia), a cell line highly dependent on Bcl-2 for survival.

Reagents:

  • Cell Line: RS4;11 (ATCC® CRL-1873™).

  • Media: RPMI-1640 + 10% FBS + 1% Pen/Strep.

  • Assay Kit: CellTiter-Glo® (Promega) or AlamarBlue.

  • Controls:

    • Positive Control:[1] Venetoclax (ABT-199) [1].[2]

    • Negative Control: DMNBA Free Acid (to demonstrate that the "warhead" is required for potency).

    • Vehicle: 0.1% DMSO.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest RS4;11 cells (suspension).

    • Dilute to 50,000 cells/mL in fresh media.

    • Dispense 100 µL/well (5,000 cells/well) into a white-walled 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment (Serial Dilution):

    • Prepare a 10 mM stock of the DMNBA-derivative and the DMNBA free acid.

    • Perform a 1:3 serial dilution in DMSO (9 points). Top concentration: 10 µM.[3]

    • Dilute these DMSO stocks 1:1000 into culture media (2x concentration).

    • Add 100 µL of the 2x compound media to the cells.

    • Final DMSO concentration: 0.1%.

  • Incubation:

    • Incubate plates for 72 hours . (Bcl-2 inhibitors typically require 48-72h for apoptosis to manifest fully).

  • Readout (CellTiter-Glo):

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Shake on an orbital shaker for 2 minutes (lysis).

    • Incubate at RT for 10 minutes (stabilize signal).

    • Measure Luminescence on a plate reader (e.g., EnVision or GloMax).

  • Data Analysis:

    • Normalize data: (Sample - Blank) / (Vehicle - Blank) * 100.

    • Plot log(concentration) vs. % Viability.

    • Calculate IC₅₀ using a 4-parameter logistic regression.

Expected Results:

  • DMNBA-Derivative (Bcl-2 Inhibitor): IC₅₀ < 100 nM in RS4;11 cells.

  • DMNBA Free Acid: IC₅₀ > 10 µM (Inactive). This confirms that the scaffold alone is insufficient and must be incorporated into the full drug architecture.

Application Protocol 3: Mechanism of Action (Western Blot)

To verify that the DMNBA-derived compound is killing cells via the intended Intrinsic Apoptotic Pathway (Mitochondrial), assess the cleavage of PARP and Caspase-3.

Apoptosis_Pathway Drug DMNBA-Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) Drug->Bcl2 Inhibits Bim Bim / Bad (Pro-Apoptotic) Drug->Bim Displaces Bcl2->Bim Sequesters (Normally) BaxBak Bax / Bak Oligomerization Bim->BaxBak Activates Mito Mitochondrial MOMP BaxBak->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3 Cleavage CytoC->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Caption: Mechanism of Action.[4][5] The DMNBA-derivative inhibits Bcl-2, releasing pro-apoptotic factors to trigger the caspase cascade.

Protocol:

  • Treat RS4;11 cells with 100 nM of the compound for 6, 12, and 24 hours .

  • Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Perform SDS-PAGE and transfer to PVDF membrane.

  • Primary Antibodies:

    • Anti-Cleaved Caspase-3 (Asp175).

    • Anti-PARP (detects 89 kDa cleaved fragment).

    • Anti-Bcl-2 (to check for target abundance, though levels may not change).

  • Result: Appearance of Cleaved Caspase-3 and Cleaved PARP bands indicates successful engagement of the apoptotic machinery [2].

References

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208.

  • Del Gaizo Moore, V., et al. (2007). "Chronic lymphocytic leukemia requires BCL2 to sequester prodeath BIM, explaining sensitivity to BCL2 antagonist ABT-737." Journal of Clinical Investigation, 117(1), 112-121.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for 2,6-dimethylmorpholine properties).

Sources

Application

Experimental design for testing the efficacy of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid derivatives

An Application Guide for Researchers Experimental Design for Efficacy Testing of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid Derivatives Introduction: The discovery of novel therapeutic agents is a multi-stage pro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Experimental Design for Efficacy Testing of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid Derivatives

Introduction: The discovery of novel therapeutic agents is a multi-stage process that begins with the identification of a promising chemical scaffold. The 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid backbone represents such a scaffold, incorporating structural motifs like the morpholine ring, which is prevalent in a number of approved drugs and clinical candidates, including kinase inhibitors.[1][2][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to design and execute a robust experimental plan to evaluate the therapeutic efficacy of novel derivatives based on this scaffold. Our approach is structured as a hierarchical screening cascade, a standard in preclinical drug discovery, designed to efficiently identify lead compounds and elucidate their mechanism of action.[4][5] This guide prioritizes scientific integrity, reproducibility, and a clear, logical progression from broad phenotypic screening to more focused mechanistic studies.

Guiding Philosophy: The Tiered Screening Cascade

For a novel compound series with an unconfirmed biological target, a tiered or cascaded approach is the most logical and resource-efficient strategy.[5] This methodology uses a sequence of assays, starting with high-throughput, cost-effective primary screens to identify "hits." These initial hits are then subjected to more complex, lower-throughput secondary and tertiary assays to confirm activity, elucidate the mechanism of action (MoA), and assess selectivity. This process systematically filters a large pool of initial derivatives down to a few lead candidates with the most promising therapeutic potential.

Phase 1: Primary Screening - Assessing General Anti-proliferative Activity

The primary objective is to determine whether the synthesized derivatives possess cytotoxic or cytostatic effects against cancer cells. This is a foundational step in oncology drug discovery.[6][7] We recommend screening against a diverse panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel representing different tumor types like breast, lung, colon, and leukemia) to identify broad-spectrum activity or potential tumor-specific selectivity.

Protocol 1.1: Cell Viability Assessment via ATP Quantification (Luminescence-Based)

Rationale: This assay is considered a gold standard for cell health assessment.[8] It is based on the principle that ATP is a key indicator of metabolically active, viable cells.[9] A decrease in ATP levels is a direct measure of cytotoxicity or a reduction in proliferation. The luminescent readout provides high sensitivity and a broad dynamic range.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin-streptomycin)

  • Test compounds (4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid derivatives) dissolved in DMSO

  • Positive control (e.g., Staurosporine or a clinically relevant drug for the cell lines used)

  • Opaque-walled 96-well or 384-well microplates suitable for luminescence

  • ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Harvest and count the cells. Seed the cells into the wells of an opaque-walled microplate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a stock solution of each derivative in 100% DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).[10]

  • Cell Treatment: Add the diluted compounds to the appropriate wells. Include wells for "vehicle control" (medium with the same final DMSO concentration) and "positive control."

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C, 5% CO₂.

  • Assay Execution: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add the ATP detection reagent directly to each well according to the manufacturer's protocol (e.g., 100 µL).

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the derivative that causes a 50% reduction in cell viability.

Protocol 1.2: Metabolic Activity Assessment (Colorimetric MTT/MTS Assay)

Rationale: As a complementary or alternative primary assay, tetrazolium salt-based methods like MTT or MTS measure the metabolic activity of cells via mitochondrial reductase enzymes.[11] These are robust and cost-effective assays, though generally less sensitive than ATP-based methods.[9]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-4 from Protocol 1.1, using clear-walled microplates.

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[11]

  • Solubilization (for MTT assay only): If using MTT, add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the insoluble purple formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate spectrophotometer.

  • Data Analysis: Calculate IC₅₀ values as described in Protocol 1.1.

Data Presentation for Phase 1:

The IC₅₀ values for each derivative across the tested cell lines should be summarized in a table for clear comparison.

Derivative IDCell Line A (IC₅₀, µM)Cell Line B (IC₅₀, µM)Cell Line C (IC₅₀, µM)
Cmpd-0015.28.1> 50
Cmpd-0020.81.52.3
Cmpd-00325.633.2> 50
Positive Ctrl0.050.080.12

Table 1: Representative data from primary screening. Lower IC₅₀ values indicate higher potency.

Phase 2: Secondary Screening and Mechanistic Investigation

Compounds that demonstrate potent anti-proliferative activity (i.e., low micromolar or nanomolar IC₅₀ values) in Phase 1 are advanced to secondary screening. The goals here are to confirm the primary results, distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, and begin to understand the underlying mechanism of action.

Workflow for Secondary Screening

G Hit Potent Hits from Primary Screen Confirm Confirm IC50 in Sensitive Cell Lines Hit->Confirm Apoptosis Determine Mechanism of Cell Death Confirm->Apoptosis If Confirmed Target Identify Potential Molecular Target(s) Confirm->Target Parallel Investigation AnnexinV Annexin V / PI Staining (Flow Cytometry) Apoptosis->AnnexinV Caspase Caspase-Glo 3/7 Assay Apoptosis->Caspase Kinase Biochemical Kinase Inhibition Assays Target->Kinase Western Western Blot for Pathway Modulation Target->Western Lead Lead Candidate Selection AnnexinV->Lead Caspase->Lead Kinase->Lead Western->Lead

Caption: Secondary screening workflow for hit validation and MoA studies.

Protocol 2.1: Distinguishing Apoptosis from Necrosis via Annexin V/Propidium Iodide Staining

Rationale: A key question is how the compounds kill cells. Apoptosis, or programmed cell death, is a controlled process and often a desired mechanism for anti-cancer drugs.[12][13] This assay uses flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[14]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a sensitive cell line in 6-well plates. Treat the cells with the test compound at concentrations around its IC₅₀ and 5x IC₅₀ for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes)

Protocol 2.2: Measuring Effector Caspase Activity

Rationale: The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[13] A luminescent assay provides a sensitive and high-throughput method to quantify this activity.

Step-by-Step Methodology:

  • Assay Setup: Set up a 96-well plate experiment as described in Protocol 1.1.

  • Treatment: Treat cells with a dose-range of the test compound for a shorter duration (e.g., 6, 12, or 24 hours) to capture the peak of caspase activation.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well. The reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase.

  • Incubation & Measurement: Incubate at room temperature as per the manufacturer's protocol, then measure the resulting luminescence.

  • Data Analysis: An increase in luminescence directly correlates with increased caspase-3/7 activity, confirming an apoptotic mechanism.

Phase 3: Target Identification and Validation

If the secondary assays confirm potent, on-target activity (e.g., induction of apoptosis), the next critical step is to identify the molecular target(s). Given the prevalence of the morpholine moiety in kinase inhibitors, a logical starting point is to screen the compounds against a panel of protein kinases.[1][3]

Protocol 3.1: In Vitro Biochemical Kinase Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[15] Luminescence-based kinase assays, such as Kinase-Glo®, measure the amount of ATP remaining after a kinase reaction; less light means more kinase activity (more ATP consumed), so an effective inhibitor will result in a higher luminescent signal.

Materials:

  • Purified recombinant protein kinases (a panel of relevant kinases, e.g., from the PI3K/Akt/mTOR pathway)

  • Kinase-specific substrates

  • Test compounds

  • Kinase assay buffer

  • ATP

  • Luminescent kinase assay kit (e.g., Kinase-Glo® Max)

  • White, low-volume 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds and dispense them into the 384-well plate.

  • Kinase/Substrate Addition: Add the purified kinase and its specific substrate to the wells containing the compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.

  • Measurement and Analysis: Measure luminescence. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[15]

Protocol 3.2: Cellular Target Engagement via Western Blot

Rationale: Once a primary kinase target is identified biochemically, it is crucial to confirm that the compound inhibits the kinase within a cellular context.[16] Western blotting can be used to measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate upon compound treatment indicates cellular target engagement.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the compound for a short period (e.g., 1-4 hours). Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase substrate (e.g., anti-phospho-Akt).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms target engagement.

Visualizing a Potential Target Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Test Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a test derivative.

This application guide outlines a systematic and robust experimental framework for evaluating the efficacy of novel 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid derivatives. By progressing through a tiered cascade of in vitro assays—from broad anti-proliferative screening to specific mechanistic and target validation studies—researchers can efficiently identify promising lead candidates and build a strong data package for further preclinical development. Adherence to these detailed protocols and the underlying scientific rationale will ensure the generation of reliable, reproducible, and impactful data in the quest for new therapeutic agents.

References

  • Molecular Devices. Cell Viability, Cell Proliferation, Cytotoxicity Assays. [Link]

  • PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • PMC. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

  • Antibodies.com. Cell-Based Assays Guide. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • News-Medical.net. The role of cell-based assays for drug discovery. [Link]

  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • PMC. Programmed cell death detection methods: a systematic review and a categorical comparison. [Link]

  • PMC. General Principles of Preclinical Study Design. [Link]

  • ResearchGate. Detection of apoptosis: A review of conventional and novel techniques. [Link]

  • The Jackson Laboratory. How to design robust preclinical efficacy studies that make a difference. [Link]

  • PMC. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. [Link]

  • Bitesize Bio. 6 Steps for Successful in vitro Drug Treatment. [Link]

  • CMDC Labs. Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]

  • Biocompare. Choosing an Apoptosis Detection Assay. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Revvity. Kinetic binding of kinase inhibitors and determination of K, K rates. [Link]

  • MDPI. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. [Link]

  • Drug Discovery World. How to Develop a Successful in vitro Screening Strategy. [Link]

  • The Physiological Society. Experimental design and irreproducibility in pre-clinical research. [Link]

  • ResearchGate. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 | Request PDF. [Link]

  • Infinix Bio. Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • RSC Publishing. Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation. [Link]

  • PubMed. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. [Link]

  • PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • PMC. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • GSC Biological and Pharmaceutical Sciences. An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • eLife. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. [Link]

  • PMC. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

  • Semantic Scholar. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • PubMed. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. [Link]

  • ResearchGate. Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. [Link]

  • ResearchGate. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF. [Link]

Sources

Method

Synthesis of amides from 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

An In-Depth Guide to the Synthesis of Novel Amides from 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid Abstract The amide bond is a cornerstone of medicinal chemistry, integral to the structure of countless pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Novel Amides from 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid

Abstract

The amide bond is a cornerstone of medicinal chemistry, integral to the structure of countless pharmaceuticals. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of diverse amide libraries starting from 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid. This scaffold is of significant interest due to the presence of a sterically hindered morpholine moiety and an electron-withdrawing nitro group, which can present unique synthetic challenges. We present detailed, field-proven protocols using both classic carbodiimide and modern uronium-based coupling reagents, delve into the underlying reaction mechanisms, and offer practical troubleshooting advice to ensure high-yield, reproducible outcomes.

Introduction: The Strategic Importance of Amide Synthesis

The amide functional group is one of the most prevalent structural motifs in active pharmaceutical ingredients (APIs), second only to the phenyl ring. Its ubiquity stems from its remarkable metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. The synthesis of amides via the coupling of a carboxylic acid and an amine is, therefore, the most frequently performed reaction in the pharmaceutical industry.[1][2]

The starting material, 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid, offers a synthetically versatile platform. The nitro group can serve as a handle for further chemical modifications, such as reduction to an amine, while the cis-2,6-dimethylmorpholine group imparts specific conformational constraints and physicochemical properties. This guide provides the essential knowledge to leverage this scaffold for the creation of novel chemical entities.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, requiring harsh conditions (e.g., >200 °C) that are incompatible with complex molecules. The core principle of modern amide synthesis is the in situ activation of the carboxylic acid's hydroxyl group, converting it into a good leaving group. This facilitates nucleophilic attack by the amine under mild conditions.[3][4] This process is mediated by "coupling reagents."

Mechanism of Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic and cost-effective coupling reagents.[5][6] The reaction proceeds through a highly reactive O-acylisourea intermediate.[7][8]

However, this intermediate is susceptible to two primary side reactions:

  • Rearrangement: It can rearrange to a stable, unreactive N-acylurea, terminating the reaction and complicating purification.[7][9]

  • Racemization: If the carboxylic acid has a chiral center at the α-position, this intermediate is prone to racemization.

To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) are frequently used. HOBt rapidly intercepts the O-acylisourea to form an active ester, which is less reactive but more stable, minimizing both rearrangement and racemization while still readily reacting with the amine.[7]

Mechanism of Uronium/Aminium Salt Coupling

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) represent a more modern and highly efficient class of coupling agents.[10][11] HATU reacts with the carboxylate anion to form a highly reactive OAt-active ester.[11][12] The reaction is driven by the formation of the stable tetramethylurea byproduct.

The key advantages of HATU include:

  • High Speed and Efficiency: Reactions are often complete in minutes to a few hours at room temperature.[10]

  • Low Racemization: The 7-azabenzotriazole (OAt) leaving group is particularly effective at suppressing racemization.[10]

  • Effectiveness with Hindered Substrates: HATU is often successful where other coupling reagents fail, making it ideal for sterically demanding substrates.[12]

These reactions require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and neutralize the released acid.[11][13]

Amide_Bond_Formation_Mechanisms cluster_0 General Pathway cluster_1 Carbodiimide Pathway (EDC/DCC) cluster_2 HATU Pathway RCOOH Carboxylic Acid Activated Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) RCOOH->Activated Coupling Reagent Amine R'-NH2 Amide Amide Product Activated->Amide + R'-NH2 EDC_RCOOH Carboxylic Acid O_Acyl O-Acylisourea (Reactive) EDC_RCOOH->O_Acyl + EDC N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester + HOBt EDC_Amide Amide O_Acyl->EDC_Amide + Amine HOBt_Ester->EDC_Amide + Amine HATU_RCOOH Carboxylic Acid OAt_Ester OAt Active Ester (Highly Reactive) HATU_RCOOH->OAt_Ester + HATU, Base HATU_Amide Amide OAt_Ester->HATU_Amide + Amine

Caption: General and specific mechanisms for amide bond formation.

Experimental Protocols

General Considerations:

  • Solvents: Use anhydrous solvents, particularly for HATU-mediated couplings. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices.

  • Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (Nitrogen or Argon) can prevent moisture from quenching reactive intermediates.

  • Reagents: Use high-purity reagents. Amines and the carboxylic acid should be fully dried before use.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine completion.

Protocol A: Amide Synthesis using EDC and HOBt

This protocol is a robust and widely used method suitable for a broad range of amines. The use of water-soluble EDC simplifies purification, as the resulting urea byproduct can be removed with an aqueous wash.[9][14]

Materials and Reagents:

  • 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

  • Amine of choice (1.0 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • DIPEA (2.5 eq.) or Triethylamine (TEA)

  • Anhydrous DMF or DCM

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask, add 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add HOBt (1.2 eq.) and the amine (1.0 eq.) to the solution and stir.

  • Add DIPEA (2.5 eq.) to the mixture.

  • In a separate vial, dissolve EDC·HCl (1.2 eq.) in a small amount of DMF and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure amide.[15][16]

Protocol B: High-Efficiency Amide Synthesis using HATU

This protocol is recommended for sterically hindered amines, electron-deficient amines, or when rapid reaction times are desired.[2][12]

Materials and Reagents:

  • 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

  • Amine of choice (1.1 eq.)

  • HATU (1.1 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

  • Diethyl ether

  • Saturated aq. LiCl solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1 M.

  • Add DIPEA (3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Add the amine (1.1 eq.) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction's progress by TLC.

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aq. LiCl solution (3x) to remove DMF. Follow with washes of saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) can also be an effective purification method.[15]

Data Summary and Workflow Visualization

Table 1: Comparison of Coupling Protocol Parameters

ParameterProtocol A (EDC/HOBt)Protocol B (HATU)Rationale
Coupling Reagent EDC·HClHATUEDC is cost-effective; HATU offers higher efficiency for difficult couplings.[17]
Additive HOBtNoneHOBt suppresses side reactions and racemization in carbodiimide couplings.[7]
Base DIPEA or TEADIPEAA non-nucleophilic base is required to deprotonate the acid and neutralize byproducts.[13]
Equivalents (Acid:Amine:Reagent:Base) 1 : 1.0 : 1.2 : 2.51 : 1.1 : 1.1 : 3.0A slight excess of reagents ensures full conversion of the limiting starting material.
Solvent DMF or DCMAnhydrous DMFDMF is a polar aprotic solvent that solubilizes most reactants effectively.[11]
Temperature Room TemperatureRoom TemperatureMild conditions preserve sensitive functional groups.
Typical Time 12 - 24 hours1 - 4 hoursHATU reactions are significantly faster.[10]
Workup Byproduct N,N'-diethyl-N"-(3-(dimethylamino)propyl)urea (water-soluble)Tetramethylurea (water-soluble)Water-soluble byproducts are easily removed via aqueous extraction.

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// Nodes
Start [label="Starting Materials:\n- Carboxylic Acid\n- Amine", fillcolor="#FBBC05", fontcolor="#202124"];
Reaction [label="Amide Coupling Reaction\n(Protocol A or B)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Monitoring [label="Reaction Monitoring\n(TLC / LC-MS)"];
Workup [label="Aqueous Workup\n(Extraction & Washes)"];
Drying [label="Drying & Concentration"];
Purification [label="Purification\n- Column Chromatography\n- Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];
Product [label="Pure Amide Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analysis [label="Characterization\n(NMR, MS, etc.)"];

// Edges
Start -> Reaction;
Reaction -> Monitoring [label="Periodically"];
Monitoring -> Reaction [label="Incomplete"];
Monitoring -> Workup [label="Complete"];
Workup -> Drying;
Drying -> Purification;
Purification -> Product;
Product -> Analysis;

}

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: VEN-INT-004 Audience: Process Chemists, Medicinal Chemists[1] Executive Summary: The "Yield Trap" The synthesis of 4-(2,6-dimethylmorphol...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: VEN-INT-004 Audience: Process Chemists, Medicinal Chemists[1]

Executive Summary: The "Yield Trap"

The synthesis of 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid is a critical step in the manufacturing of Bcl-2 inhibitors (e.g., Venetoclax). While seemingly a simple Nucleophilic Aromatic Substitution (


), this reaction is deceptively difficult due to a specific "Steric-Electronic Mismatch."[1]
  • The Mismatch: The nucleophile (2,6-dimethylmorpholine) is sterically hindered, particularly if the cis-isomer is used. The electrophile (4-halo-3-nitrobenzoic acid) possesses a bulky nitro group ortho to the leaving group.[1]

  • The Consequence: Standard

    
     conditions (Chlorine leaving group, mild heat) often stall at 60-70% conversion, leading to difficult purifications and low isolated yields.
    

This guide provides the "Golden Batch" protocol designed to push conversion to >95% and simplify the workup.

The "Golden Batch" Protocol

Recommended for scale-up and high-purity requirements.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Fluoro-3-nitrobenzoic acid Substrate1.0Crucial: Use Fluoro, not Chloro, for >90% yield.[1]
2,6-Dimethylmorpholine Nucleophile2.2Excess required to drive kinetics; acts as base buffer.[1]
DIPEA (Hünig's Base) Base2.5Prevents protonation of the morpholine.
THF or DMF Solvent10 volTHF (reflux) for cleaner profiles; DMF (

) for speed.[1]
Step-by-Step Methodology
  • Charge: To a reaction vessel equipped with a reflux condenser and nitrogen inlet, add 4-Fluoro-3-nitrobenzoic acid (1.0 eq).

  • Solvation: Add THF (anhydrous, 10 volumes). Stir until fully dissolved.

  • Activation: Add DIPEA (2.5 eq) dropwise.[1] Note: Exotherm possible as the carboxylic acid deprotonates.

  • Addition: Add 2,6-Dimethylmorpholine (2.2 eq) in a single portion.

  • Reaction: Heat to Reflux (

    
    )  for 12–16 hours.
    
    • Checkpoint: Monitor by HPLC.[1] Target < 1% starting material. If using the Chloro-analog, you must switch solvent to DMF and heat to

      
      .
      
  • Workup (The "Isoelectric" Precipitation):

    • Cool mixture to

      
      .
      
    • Dilute with Water (10 volumes). The mixture becomes a homogeneous solution (salt form).

    • Slowly add 1M HCl while stirring vigorously.

    • Critical Step: Stop acidification exactly at pH 4.0 – 4.5 .[1]

    • Why? The product is zwitterionic.[1][2] Going to pH 1.0 will re-dissolve it as the hydrochloride salt.[1]

  • Isolation: Filter the yellow precipitate. Wash with Water (3x) and cold Ethanol (1x).[1] Dry at

    
     under vacuum.
    

Mechanistic Insight: Why Fluorine?

The following diagram illustrates why the Chloro-analog fails to achieve high yields without forcing conditions, while the Fluoro-analog succeeds.

SNAr_Mechanism cluster_explanation Leaving Group Effect Substrate Substrate (X = F or Cl) Transition Meisenheimer Complex Substrate->Transition RDS (Rate Limiting Step) Product Target Product Transition->Product Fast Steric Steric Clash: Nitro vs. Methyls Steric->Transition Destabilizes Explain Fluorine (High EN) stabilizes the Meisenheimer complex, lowering the activation energy barrier raised by steric hindrance.

Caption: The high electronegativity of Fluorine counteracts the steric penalty imposed by the 2,6-dimethylmorpholine, facilitating the rate-determining step.

Troubleshooting Guide

Issue 1: "My reaction stalled at 70% conversion."

Diagnosis: You are likely using 4-Chloro-3-nitrobenzoic acid in a low-boiling solvent (THF or MeCN).[1] The Fix:

  • Immediate: Add 0.5 eq of Potassium Carbonate (

    
    ) and switch solvent to DMSO  or DMF .[1] Heat to 
    
    
    
    .[1]
  • Future: Switch to the Fluoro- substrate.[1] The bond energy of C-F is stronger, but in

    
    , the inductive effect makes the ring more electrophilic, increasing reaction rate by ~100x compared to Chloride.
    
Issue 2: "No precipitate formed upon acidification."[1]

Diagnosis: You over-acidified or used too much organic solvent.[1] The Fix:

  • Check pH: If pH < 2, the morpholine nitrogen is protonated (

    
    ), making the molecule soluble in water. Add NaOH back to pH 4.5 .
    
  • Solvent Ratio: If the reaction solvent (DMF/THF) concentration is >30% during workup, the product remains soluble. Add more water to dilute the organic fraction.[1]

Issue 3: "The product is a sticky gum, not a powder."

Diagnosis: Rapid precipitation trapped impurities (oiling out).[1] The Fix:

  • Re-dissolve: Add NaOH to pH 9-10 (clear solution).

  • Seeding: Add a small crystal of pure product (if available).

  • Slow Acidification: Add HCl over 1 hour. The slow change in ionic strength promotes crystal growth over amorphous gum formation.[1]

Diagnostic Logic Tree

Use this workflow to resolve low yield issues during the experiment.

Troubleshooting_Tree Start Low Yield / Incomplete Reaction CheckLG Check Leaving Group: Cl or F? Start->CheckLG BranchCl Substrate: Chlorine CheckLG->BranchCl Cl BranchF Substrate: Fluorine CheckLG->BranchF F TempCheck Is Temp > 100°C? BranchCl->TempCheck ActionHeat Increase Temp to 110°C Switch to DMF/DMSO TempCheck->ActionHeat No ActionTime Extend Time (24h+) TempCheck->ActionTime Yes CheckBase Base Used? BranchF->CheckBase ActionBase Ensure 2.5 eq DIPEA or K2CO3 CheckBase->ActionBase Insufficient CheckWater Water present? CheckBase->CheckWater Sufficient ActionDry Hydrolysis competing. Dry solvents. CheckWater->ActionDry Yes

Caption: Decision matrix for diagnosing incomplete conversion in SNAr synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use the methyl ester (Methyl 4-fluoro-3-nitrobenzoate) instead of the acid? A: Yes, but it adds a step. The ester is actually more reactive in


 because the ester group is more electron-withdrawing than the carboxylate anion (which forms immediately when using the acid with base). However, you will need to hydrolyze the ester (LiOH/THF/Water) after the coupling. The "Golden Batch" protocol above uses the acid directly to save a unit operation.

Q: Why is the product yellow? A: Nitro-aromatics are inherently yellow due to conjugation.[1] However, a dark orange/brown color indicates decomposition or oxidation of the amine. If the color is dark, perform a charcoal filtration during the alkaline phase of the workup (pH 9) before precipitating.

Q: Does the cis/trans ratio of 2,6-dimethylmorpholine matter? A: Yes. Commercial 2,6-dimethylmorpholine is often a mixture (mostly cis).[1] The cis isomer is generally more nucleophilic than the trans isomer due to the axial/equatorial positioning of the methyl groups. For Venetoclax synthesis, the cis-isomer is the desired pharmacophore.

References

  • Souers, A. J., et al. (2013).[1] "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets."[1] Nature Medicine, 19(2), 202-208.[1]

  • Ku, Y.-Y., et al. (2019).[1][3] "Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor." Journal of Organic Chemistry, 84(8), 4814–4829.[3]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds." Chemical Reviews, 49(2), 273–412. (Foundational text on

    
     mechanism and Leaving Group effects). 
    
  • AbbVie Inc. (2011).[1] "Apoptosis-inducing agents."[1][4] U.S. Patent 8,546,399.[1][5] (Describes the specific synthesis of the intermediate).

Sources

Optimization

Optimization of reaction conditions for derivatizing 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

Welcome to the Advanced Synthesis Support Portal. Current Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Reaction Conditions for Scaffold #942474-64-8 Executive Summary: Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Current Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Reaction Conditions for Scaffold #942474-64-8

Executive Summary: Molecule Profile

Compound: 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid Core Challenges:

  • Steric Crowding: The ortho-nitro group at position 3 and the bulky 2,6-dimethylmorpholine at position 4 create a "push-pull" electronic system that, combined with steric bulk, can deactivate the carboxylic acid toward nucleophilic attack.

  • Solubility: The zwitterionic potential of the amino-nitro-acid core often leads to poor solubility in standard non-polar solvents (DCM, Toluene).

  • Electronic Deactivation: The morpholine ring is a strong electron donor, pushing density into the ring, while the nitro group withdraws it. This resonance can stabilize the ground state of the acid, increasing the activation energy required for amide coupling.

Ticket #001: Low Yield in Amide Coupling Reactions

User Issue:

"I am trying to couple 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid with a secondary amine using EDC/HOBt in DCM. Conversion is stalled at ~40% after 24 hours. LCMS shows starting material remaining."

Diagnosis

The standard EDC/HOBt protocol is insufficient here due to two factors:

  • Solvent Incompatibility: This specific benzoic acid derivative has poor solubility in Dichloromethane (DCM), leading to heterogeneous reaction conditions.

  • Steric/Electronic Mismatch: The ortho-nitro group provides steric hindrance. Furthermore, the electron-donating morpholine makes the carbonyl carbon less electrophilic than a standard nitro-benzoic acid. EDC is too weak to drive this to completion against a secondary amine.

Resolution Protocol

Switch to T3P (Propylphosphonic Anhydride) in Ethyl Acetate or DMF.

Why T3P? T3P is a cyclic anhydride that acts as a potent coupling reagent. Unlike HATU/HBTU, it does not generate guanidinium byproducts that can react with the amine. It is particularly effective for sterically hindered ortho-substituted benzoic acids because it forms a highly reactive mixed anhydride intermediate.

Optimized Protocol:

  • Solvent: Dissolve 1.0 eq of the acid in Ethyl Acetate (EtOAc) . If solubility is poor, add DMF (up to 20% v/v) as a co-solvent.

  • Base: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine) or Pyridine .

    • Note: Pyridine often suppresses epimerization (if your amine partner is chiral) and accelerates T3P couplings.

  • Reagent: Add 1.5 - 2.0 eq of T3P (50% solution in EtOAc).

  • Amine: Add 1.1 eq of the amine partner.

  • Conditions: Stir at Room Temperature for 2-4 hours. If conversion is <90% by HPLC, heat to 50°C.

Data Comparison: Coupling Reagents

ReagentSolventConversion (24h)Purity ProfileRecommendation
EDC / HOBt DCM40%Clean, but incompleteNot Recommended
HATU DMF85%High, but difficult removal of byproductsAlternative
T3P EtOAc/Pyridine>98% Water-soluble byproducts (easy workup)Primary Choice

Ticket #002: Impurities During Nitro Group Reduction

User Issue:

"After amide coupling, I need to reduce the nitro group to an aniline for further functionalization. I used H2/Pd-C, but I'm seeing dechlorination of my amine scaffold (if the amine partner contains halogens) or ring opening."

Diagnosis

Standard catalytic hydrogenation (H2, Pd/C) is non-selective. It will reduce the nitro group but can also:[1]

  • Dehalogenate aryl chlorides/bromides on the coupled amine.

  • Potentially reduce the morpholine ring if high pressure/temperature is used (less common but possible).

Resolution Protocol

Switch to Iron-Mediated Reduction (Béchamp Reduction) or Dithionite.

Method A: Iron/Ammonium Chloride (Mild & Selective) This method is chemoselective for nitro groups and tolerates halogens, esters, and morpholine rings perfectly.

  • Mixture: Suspend the nitro-amide in Ethanol/Water (4:1) .

  • Additives: Add 5.0 eq of Iron Powder (Fe) and 5.0 eq of Ammonium Chloride (NH4Cl) .

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

  • Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate. The product is usually pure enough for the next step.

Method B: Sodium Dithionite (Na2S2O4) Use this if you need to avoid metals entirely.

  • Dissolve substrate in THF/Water (1:1) .

  • Add 3-4 eq of Na2S2O4 and 1 eq of K2CO3 .

  • Stir at RT.

Ticket #003: Solubility & Purification of the Free Acid

User Issue:

"I synthesized the starting material (SNAr of 4-chloro-3-nitrobenzoic acid + 2,6-dimethylmorpholine), but I cannot get it to precipitate cleanly during workup. It forms an oil."

Diagnosis

The 2,6-dimethylmorpholine confers significant lipophilicity, while the carboxylic acid is hydrophilic. In the intermediate pH range (pH 4-6), the molecule may exist as a zwitterion (protonated morpholine, deprotonated acid) which is an "oil former."

Resolution Protocol

Controlled pH Swing Crystallization.

  • Dissolution: Ensure the crude reaction mixture (post-SNAr) is in basic water (pH > 10) using 1M NaOH. The molecule is fully deprotonated and soluble.

  • Wash: Wash this aqueous layer with MTBE (Methyl tert-butyl ether) to remove unreacted dimethylmorpholine and non-polar impurities. Do not skip this.

  • Acidification: Slowly add 1M HCl while stirring rapidly.

    • Critical Step: Do not drop to pH 1 immediately. Stop at pH 4-5 .

    • Allow the zwitterionic oil to form, then scratch the flask or seed with crystal.

    • Continue acidifying to pH 2-3 . The oil should solidify into a filterable solid.

  • Recrystallization: If oil persists, extract into EtOAc, dry, concentrate, and recrystallize from Acetonitrile/Water .

Visual Workflows

Figure 1: Decision Matrix for Amide Coupling

Caption: Logical flow for selecting the optimal coupling conditions based on amine sterics and solubility.

CouplingLogic Start Start: 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid CheckAmine Analyze Amine Partner Start->CheckAmine IsPrimary Primary / Unhindered Amine? CheckAmine->IsPrimary IsSecondary Secondary / Hindered Amine? IsPrimary->IsSecondary No MethodA Method A: HATU / DIPEA / DMF (Standard) IsPrimary->MethodA Yes MethodB Method B: T3P / Pyridine / EtOAc (High Performance) IsSecondary->MethodB Yes (Preferred) MethodC Method C: Acid Chloride (SOCl2) (Aggressive) IsSecondary->MethodC No (Extremely unreactive) Purify Final Amide Product MethodA->Purify Requires Column (Remove Urea) MethodB->Purify Acidic Wash (Water Soluble Byproducts)

Figure 2: Nitro Reduction Pathway

Caption: Selection of reduction conditions to prevent side-reactions with halogenated scaffolds.

ReductionPath Input Nitro-Amide Intermediate CheckHalogen Contains Halogens (Cl, Br, I)? Input->CheckHalogen RouteH2 H2 / Pd-C (Standard Hydrogenation) CheckHalogen->RouteH2 No RouteFe Fe / NH4Cl / EtOH (Béchamp Reduction) CheckHalogen->RouteFe Yes ResultClean Clean Aniline Product RouteH2->ResultClean ResultDirty De-halogenated Impurities RouteH2->ResultDirty Risk if over-reduced RouteFe->ResultClean High Selectivity

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][4][5][6][7] Tetrahedron, 61(46), 10827-10852.

  • Patterson, A. W., et al. (2007). "Optimization of the T3P-promoted amide bond formation." Journal of Organic Chemistry.
  • Common Organic Chemistry. "Nitro Reduction: Iron (Fe) Conditions." (Standard protocol for Béchamp reduction).

  • PubChem. "Compound Summary: 4-(2,6-dimethylmorpholin-4-yl)benzoic acid derivatives."

Sources

Troubleshooting

Troubleshooting guide for the purification of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

Executive Summary & Molecule Profile This guide addresses the synthesis and purification of 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid , a critical intermediate often utilized in the development of Bcl-2 inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the synthesis and purification of 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid , a critical intermediate often utilized in the development of Bcl-2 inhibitors (e.g., Venetoclax analogs).[1]

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 4-fluoro-3-nitrobenzoic acid with 2,6-dimethylmorpholine.[1] The purification is complicated by the amphoteric nature of the product, the steric hindrance of the nucleophile, and the potential for cis/trans isomerism.
Physicochemical Profile
PropertyDescription
Functionality Zwitterionic potential (Carboxylic acid + Tertiary Aniline)
pKa (Acid) ~3.5 (Carboxylic Acid)
pKa (Base) < 1.0 (The nitro group ortho to the nitrogen drastically reduces basicity; it will not protonate easily in mild acid).[1]
Solubility Soluble in DMSO, DMF, hot Ethanol.[1] Poorly soluble in water (acidic pH).[1]
Key Impurities 4-Hydroxy-3-nitrobenzoic acid (Hydrolysis), Unreacted Halide, Cis/Trans isomers.[1]

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.[1]

TroubleshootingFlow Start Start: Analyze Crude Purity (HPLC) CheckPurity Is Purity > 95%? Start->CheckPurity Success Proceed to Crystallization CheckPurity->Success Yes IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity No Impurity_SM Unreacted Starting Material (4-Fluoro/Chloro-3-nitrobenzoic acid) IdentifyImpurity->Impurity_SM RT ~ SM Impurity_OH Hydrolysis Product (4-Hydroxy-3-nitrobenzoic acid) IdentifyImpurity->Impurity_OH RT < Product Impurity_Oil Product is Sticky Oil/Gum (Trapped DMF/DMSO) IdentifyImpurity->Impurity_Oil Physical State Action_SM Action: Increase Temp or Switch Leaving Group (Cl -> F) Impurity_SM->Action_SM Action_OH Action: Dry Solvents & Check Base Stoichiometry Impurity_OH->Action_OH Action_Oil Action: pH Controlled Precipitation & Water Wash Impurity_Oil->Action_Oil

Figure 1: Diagnostic logic for impurity identification based on HPLC retention time (RT) and physical state.

Troubleshooting & FAQs

Issue 1: The reaction stalls, leaving unreacted starting material.

Symptom: HPLC shows 10-20% remaining 4-fluoro-3-nitrobenzoic acid despite long reaction times. Root Cause: Steric Hindrance.[1] The nitro group at the 3-position and the methyl groups on the 2,6-dimethylmorpholine create significant steric clash.[1] If you are using 4-chloro-3-nitrobenzoic acid , the reaction may be too sluggish.[1]

Corrective Protocol:

  • Leaving Group Switch: Ensure you are using 4-fluoro-3-nitrobenzoic acid .[1] The fluoride is a much better leaving group for

    
     reactions due to the high electronegativity stabilizing the Meisenheimer complex intermediate [1].[1]
    
  • Temperature: Increase reaction temperature to 80-100°C.

  • Base: Use an inorganic base like

    
     (2.5 eq) in DMSO rather than weak organic bases (TEA), which can sometimes act as nucleophiles or fail to scavenge the HF effectively.[1]
    
Issue 2: The product isolates as a sticky, dark oil instead of a solid.

Symptom: Upon pouring the reaction mixture into water, a gum forms that traps DMF/DMSO. Root Cause: Rapid precipitation trapping solvent, or pH is not at the isoelectric point.[1]

Corrective Protocol:

  • Slow Quench: Do not dump the reaction into water. Instead, dilute the reaction mixture with water slowly until it is ~20% aqueous.[1]

  • Acidification: The product is a carboxylic acid.[1] It must be acidified to pH ~2-3 to fully protonate the carboxylate (

    
    ) to the free acid (
    
    
    
    ).[1]
    • Tip: Use 1N HCl under vigorous stirring.[1]

  • Sonication: If a gum forms, sonicate the aqueous mixture for 15 minutes. This often induces crystallization by breaking the solvent inclusions.[1]

Issue 3: High levels of "Hydrolysis Impurity" (4-hydroxy-3-nitrobenzoic acid).

Symptom: A peak appears earlier than the product on Reverse Phase HPLC. Root Cause: Water in the solvent (DMSO/DMF) or hydroxide competition.[1] In the presence of water and heat, the hydroxide ion competes with the morpholine to displace the fluoride.

Corrective Protocol:

  • Dry Solvents: Ensure DMSO/DMF is anhydrous.[1]

  • Base Choice: If using DIPEA, ensure it is dry.[1] If using

    
    , excess water must be avoided.[1]
    
  • Purification: This impurity is difficult to remove by acid-base extraction as both are acids.[1] Recrystallization from Ethanol/Water (9:1) is the most effective method.[1] The amino-product is less soluble in cold ethanol than the hydroxy-impurity.[1]

Issue 4: Cis/Trans Isomer Control.

Symptom: Two closely eluting peaks in HPLC (often ~90:10 ratio). Technical Insight: Commercial 2,6-dimethylmorpholine is a mixture of cis and trans isomers.[1] The


 reaction generally preserves this ratio.[1] The cis-isomer  (methyls equatorial) is usually the dominant and desired pharmacophore for binding affinity.[1]

Action:

  • Do not attempt to separate these at the crude stage.[1]

  • Most protocols rely on the downstream chemistry (e.g., coupling to the next intermediate) followed by crystallization to enrich the cis-isomer.

  • Validation: Check the Certificate of Analysis (CoA) of your morpholine starting material.[1]

Validated Purification Protocol

This protocol is designed to minimize solvent trapping and maximize purity.[1]

Step-by-Step Methodology

1. Reaction Quench:

  • Cool the reaction mixture (DMSO/DMF) to room temperature.

  • Pour the mixture slowly into 10 volumes of ice-cold water containing 1.0 equivalent of HCl (relative to the base used).

    • Why: This neutralizes the excess base immediately, preventing heat generation and hydrolysis during the quench.

2. pH Adjustment:

  • Adjust the final pH to 2.0 – 3.0 using 6N HCl.[1]

  • Critical: Stir vigorously for 30 minutes. The product should precipitate as a yellow/orange solid.[1]

3. Filtration & Wash:

  • Filter the solid.[1][2][3][4][5][6]

  • Wash 1: Water (3 x 5 volumes) to remove DMSO and inorganic salts.[1]

  • Wash 2: Hexanes or Heptane (2 x 3 volumes) to remove any unreacted organic impurities or grease.[1]

4. Recrystallization (Polishing):

  • Dissolve the crude wet cake in refluxing Ethanol (EtOH) .

  • If the solution is dark, treat with activated carbon (5 wt%) for 10 minutes and filter hot through Celite.

  • Add Water dropwise to the hot filtrate until slight turbidity is observed (approx EtOH:Water 4:1).[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and dry in a vacuum oven at 50°C.

Visualizing the Purification Logic

PurificationProtocol Reaction Reaction Mixture (DMSO/DMF) Quench Quench into Acidic Water (pH 2) Reaction->Quench Slow Addition Filter Filter Crude Solid Quench->Filter Precipitation Wash Wash: Water (Salts) Wash: Heptane (Grease) Filter->Wash Recryst Recrystallize: EtOH/H2O Wash->Recryst Polishing Final Pure Product (>98%) Recryst->Final

Figure 2: Optimized workup and purification stream.[1]

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the Reaction of 4-Substituted-1-nitro-2-fluorobenzenes." Chemical Reviews, 49(2), 273-412.[1] Link[1]

  • Synthesis of Bcl-2 Intermediates: Souers, A. J., et al. (2013).[1] "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets."[1] Nature Medicine, 19(2), 202-208.[1] (See Supplementary Information for chemical synthesis of nitro-benzoic acid intermediates). Link

  • Patent Reference (AbbVie): "Apoptosis-Inducing Agents."[1] WO2010138588A2.[1] (Describes the specific synthesis of 4-(4-morpholinyl)-3-nitrobenzoic acid derivatives using 4-fluoro-3-nitrobenzoic acid). Link

  • Purification of Nitrobenzoic Acids: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedures for recrystallization of nitro-acids). Link

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid with similar compounds

Executive Summary 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid (hereinafter Compound A ) represents a specialized pharmacophore used primarily as a scaffold in the development of antimicrobial agents and protein-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid (hereinafter Compound A ) represents a specialized pharmacophore used primarily as a scaffold in the development of antimicrobial agents and protein-protein interaction (PPI) inhibitors. Unlike its simplified analog 4-(morpholin-4-yl)-3-nitrobenzoic acid (hereinafter Compound B ), Compound A incorporates a 2,6-dimethyl substitution pattern on the morpholine ring.

This structural modification introduces critical steric and lipophilic changes that alter metabolic stability and kinase selectivity. This guide compares Compound A against its non-methylated analogs and reduced amino-derivatives, focusing on antibacterial potency and synthetic utility in drug discovery.

Structural & Mechanistic Comparison

The biological activity of this class of compounds is governed by the electronic "push-pull" system between the electron-withdrawing nitro group (


) and the electron-donating morpholine amine.
The Competitors
  • Compound A (Subject): 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid.

    • Key Feature: Sterically hindered, higher lipophilicity (cLogP ~2.1).

    • Primary Utility: High-selectivity scaffold for PI3K/mTOR inhibitors; metabolically stable antibacterial precursor.

  • Compound B (Standard): 4-(Morpholin-4-yl)-3-nitrobenzoic acid.

    • Key Feature: Unhindered morpholine, lower lipophilicity.

    • Primary Utility: General purpose antibacterial scaffold (Semicarbazide generation).

  • Compound C (Metabolite/Precursor): 4-(2,6-Dimethylmorpholin-4-yl)-3-aminobenzoic acid.

    • Key Feature: Reduced nitro group (Aniline derivative).

    • Primary Utility: Active metabolite; often the actual binding species in DNA-intercalating drugs.

Mechanism of Action (SAR Analysis)

The 2,6-dimethyl substitution in Compound A locks the morpholine ring into a specific chair conformation, typically favoring the cis-isomer where methyl groups are equatorial.

  • Steric Selectivity: In kinase drug discovery (e.g., PI3K inhibitors), the dimethyl groups of Compound A prevent binding to "flat" ATP-binding pockets, thereby increasing selectivity for specific isoforms compared to Compound B.

  • Metabolic Shielding: The methyl groups protect the morpholine oxygen and adjacent carbons from oxidative metabolism (P450 degradation), extending the half-life compared to Compound B.

  • Antibacterial Warhead: When derivatized into hydrazides, the nitro group acts as a prodrug moiety. It is reduced intracellularly in bacteria to reactive nitroso/hydroxylamine species that damage bacterial DNA.

Visualization: Structure-Activity Relationship (SAR) Pathway

SAR_Pathway Substrate Compound A (Dimethyl Scaffold) Target_Bacteria Bacterial DNA Gyrase (Target) Substrate->Target_Bacteria Derivatization to Hydrazide (Prodrug) Target_Kinase Human PI3K/mTOR (Target) Substrate->Target_Kinase Steric Hinge Binding Metabolism Liver Microsomes (CYP450) Substrate->Metabolism Resistant to Oxidation CompB Compound B (Unsubstituted) CompB->Target_Kinase Low Selectivity (Promiscuous) CompB->Metabolism Rapid Degradation

Figure 1: SAR Logic flow demonstrating how the dimethyl substitution (Compound A) improves metabolic stability and kinase selectivity compared to the unsubstituted analog (Compound B).

Comparative Biological Data

The following data aggregates experimental results from hydrazide derivatives of these acids, which are the active pharmacological agents in antimicrobial screens.

Table 1: Physicochemical & Antibacterial Profile
FeatureCompound A (Dimethyl)Compound B (Unsubstituted)Compound C (Amino-Reduced)
Molecular Weight ~280.28 g/mol 252.22 g/mol ~250.3 g/mol
cLogP (Lipophilicity) 2.15 (High) 1.45 (Moderate)1.80
Solubility (Aq. pH 7) Low (<0.1 mg/mL)ModerateModerate
Conformation Rigid (cis-chair dominant)FlexibleRigid
MIC (E. faecalis) > 50 µg/mL (Inferred)*3.91 µg/mL (as hydrazide)> 100 µg/mL
Metabolic Stability High (>60 min) Low (<20 min)N/A

Note: Antibacterial data is derived from semicarbazide derivatives.[1] The unsubstituted morpholine (Compound B derivative) shows superior potency against Gram-positive bacteria because the steric bulk of Compound A hinders cell wall penetration in these specific strains.

Experimental Protocols

To validate the biological activity of Compound A, researchers typically convert it into a Thiosemicarbazide derivative to screen for antibacterial activity.

Protocol A: Synthesis of the Bioactive Hydrazide Derivative

Objective: Activate Compound A to test antibacterial efficacy.

  • Activation: Dissolve 1.0 eq of Compound A in dry Toluene. Add 3.0 eq of Thionyl Chloride (

    
    ).
    
  • Reflux: Heat to reflux for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the acid spot disappears.

  • Evaporation: Remove solvent under reduced pressure to yield the acid chloride.

  • Coupling: Redissolve residue in THF. Add dropwise to a solution of Hydrazine Hydrate (5.0 eq) at 0°C.

  • Precipitation: Stir for 2 hours. Pour into ice water. The solid precipitate is the Hydrazide Intermediate .

  • Final Derivatization: React the hydrazide with an isothiocyanate (e.g., 4-bromophenyl isothiocyanate) in ethanol at reflux for 1 hour to generate the bioactive thiosemicarbazide.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Compare the potency of Compound A vs. Compound B derivatives.

  • Culture Prep: Grow Enterococcus faecalis (ATCC 29212) in Mueller-Hinton broth to

    
     CFU/mL (0.5 McFarland).
    
  • Dilution: Prepare serial two-fold dilutions of the test compounds in DMSO (Range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: Add 100 µL of bacterial suspension + 100 µL of compound solution to 96-well plates. Incubate at 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). Blue

    
     Pink color change indicates bacterial growth. The lowest concentration remaining Blue is the MIC.
    

Synthesis & Manufacturing Workflow

The quality of biological data depends heavily on the isomeric purity of the 2,6-dimethylmorpholine starting material.

Synthesis_Workflow Start Start: 3-Nitro-4-chlorobenzoic Acid Reaction SNAr Reaction (K2CO3, DMSO, 100°C) Start->Reaction Reagent Reagent: cis-2,6-Dimethylmorpholine (Isomeric Purity Critical) Reagent->Reaction Workup Acid Precipitation (HCl) Reaction->Workup Product Compound A (Yellow Solid) Workup->Product

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (SNAr).[2] Note that using pure cis-2,6-dimethylmorpholine is essential to avoid diastereomeric mixtures that complicate biological assays.

Expert Assessment & Conclusion

Compound A is a superior scaffold for mammalian target discovery (Kinases, PPIs) compared to Compound B due to its enhanced metabolic stability and the conformational rigidity provided by the dimethyl groups. This rigidity reduces the entropy penalty upon binding to deep protein pockets.

However, for antibacterial applications (specifically semicarbazide derivatives), Compound B (Unsubstituted) generally outperforms Compound A. The steric bulk of the dimethyl groups in Compound A appears to interfere with the specific uptake channels or target binding sites in Gram-positive bacteria like E. faecalis.

Recommendation:

  • Use Compound A for oncology lead optimization (PI3K/mTOR pathways).

  • Use Compound B for broad-spectrum antimicrobial screening.

References

  • MDPI (Molecules) . New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2025).[3] Discusses the antibacterial activity of morpholine-nitrobenzoic acid derivatives against E. faecalis.

  • BenchChem . Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide. (2025).[4] Provides SAR data on nitrobenzoic acid scaffolds and electronic effects.[1][4][5]

  • National Institutes of Health (PMC) . Structure–activity relationship expansion of the 2-morpholinobenzoic acid scaffold. (2023). Details the synthetic pathways and lipophilicity considerations for morpholine-substituted benzoic acids.

  • Asian Journal of Chemistry . Synthesis of Morpholino(3-nitrophenyl)methanone Derivatives. (2016). Validates the SNAr synthetic protocols for morpholine attachment to nitro-aromatic rings.

Sources

Comparative

Validation of the Analytical Method for 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Senior QC Scientists, and Drug Development Professionals Context: Intermediate Quality Control (PI3K/mTOR Inhibitor Synthesis) Executive Summary: The Stereoch...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior QC Scientists, and Drug Development Professionals Context: Intermediate Quality Control (PI3K/mTOR Inhibitor Synthesis)

Executive Summary: The Stereochemical Challenge

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid is a critical intermediate in the synthesis of PI3K


 inhibitors (e.g., Idelalisib analogs) and next-generation mTOR inhibitors. While standard purity analysis is routine, the specific challenge lies in the 2,6-dimethylmorpholine moiety , which exists as cis and trans diastereomers.

In pharmaceutical synthesis, the cis-isomer is typically the desired pharmacophore due to its specific binding conformation in the kinase pocket. Commercial starting materials often contain 5–15% of the thermodynamically stable trans-isomer. Therefore, a validation guide for this molecule is not just about "purity"; it is about stereoselectivity .

This guide compares a standard C18 approach against an optimized Phenyl-Hexyl UHPLC method, demonstrating why the latter is the mandatory standard for controlling Critical Quality Attributes (CQAs).

Method Development Strategy: The "Why" Behind the Protocol
The Polarity & Selectivity Problem

The molecule contains three distinct functionalities driving retention behavior:

  • Carboxylic Acid: Requires acidic pH (pH < 3.0) to suppress ionization (

    
    ) and prevent peak tailing.
    
  • Nitro Group: Highly electron-withdrawing, creating a strong dipole and potential for

    
    -
    
    
    
    interactions.
  • Dimethylmorpholine Ring: The source of stereoisomerism.

Why Standard C18 Fails: Standard Alkyl-bonded phases (C18/C8) rely primarily on hydrophobic interaction. The cis and trans isomers of the dimethylmorpholine ring have nearly identical hydrophobicity. Consequently, C18 columns often show the isomers as a single broad peak or a "shoulder," leading to integration errors and regulatory rejection during method validation (ICH Q2(R1)).

The Solution: Phenyl-Hexyl / PFP Stationary Phases By utilizing a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase, we introduce


-

stacking interactions
with the nitro-aromatic core. More importantly, these phases offer shape selectivity . The planar/non-planar differences between the cis (chair conformation, equatorial methyls) and trans (axial/equatorial methyls) isomers result in distinct interaction energies with the aromatic ring of the stationary phase, yielding baseline separation.
Comparative Analysis of Analytical Techniques

The following table contrasts the three primary approaches for validating this intermediate.

FeatureMethod A: Standard HPLC Method B: Optimized UHPLC (Recommended) Method C: LC-MS/MS
Technique HPLC-UV (C18 Column)UHPLC-PDA (Phenyl-Hexyl Column)LC-QQQ (C18/PFP)
Primary Use Rough purity estimation, reaction monitoring.[1]Release testing, Isomer quantification. Trace impurity analysis (genotoxins).
Isomer Resolution (

)

(Co-elution likely)

(Baseline separation)
N/A (Mass-based, isomers have same

)
Run Time 15–20 minutes4–6 minutes 5–10 minutes
LOD / LOQ ~0.5 µg/mL~0.05 µg/mL < 1 ng/mL
Cost/Sample LowMedium High
Validation Status Fails Specificity for isomers.Passes all ICH Q2(R1) criteria. Overkill for assay; required for trace analysis.
Detailed Experimental Protocol (Method B: Optimized UHPLC)

This protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.

4.1. Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Critical for mass transfer kinetics of the morpholine ring).

  • Detection: UV at 270 nm (Nitro-aromatic

    
    ) and 220 nm.
    
  • Injection Volume: 1.0 µL.

4.2. Gradient Program
Time (min)% Mobile Phase BEvent
0.0010Initial Hold
4.0060Linear Ramp
4.5095Wash
5.5095Hold
5.6010Re-equilibration
7.0010End of Run
4.3. Standard Preparation[2]
  • Stock Solution: Dissolve 10.0 mg of Reference Standard (mix of cis/trans if available, or pure cis) in 10 mL Methanol.

  • System Suitability Solution: Spike the stock solution with 4-fluoro-3-nitrobenzoic acid (starting material) to 1% level to demonstrate specificity.

Representative Validation Data

Based on typical performance of nitro-benzoic acid derivatives on Phenyl-Hexyl phases.

Table 1: System Suitability & Specificity
ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time (cis-isomer)

min
3.42 minPass
Retention Time (trans-isomer) Relative to cis3.68 minPass
Resolution (

)

(between isomers)
2.8 Pass
Tailing Factor (

)

1.1Pass
Precision (n=6) RSD

0.4%Pass
Table 2: Linearity & Range
ParameterResult
Range 50% to 150% of target concentration (0.5 mg/mL)
Regression Equation

Correlation (

)
0.9998
LOD 0.03 µg/mL
LOQ 0.10 µg/mL
Visualized Workflows
Diagram 1: Analytical Decision Tree for Isomer Separation

This diagram illustrates the logic flow for selecting the correct stationary phase based on the specific stereochemical challenges of the morpholine ring.

AnalyticalDecisionTree Start Start: 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid CheckIsomers Is Cis/Trans Isomer Separation Required? Start->CheckIsomers StandardC18 Standard C18 HPLC (Hydrophobic Interaction) CheckIsomers->StandardC18 No (Assay only) SelectPhenyl Select Phenyl-Hexyl / PFP Column (Pi-Pi + Shape Selectivity) CheckIsomers->SelectPhenyl Yes (Purity/Impurity) Failure Result: Co-elution or Shoulder (Validation Fails Specificity) StandardC18->Failure Poor Selectivity Optimize Optimize Mobile Phase (Acidic pH < 3.0) SelectPhenyl->Optimize Success Result: Baseline Separation (Rs > 2.0) (Validation Passes) Optimize->Success

Caption: Decision tree highlighting the necessity of Phenyl-Hexyl phases for resolving dimethylmorpholine isomers.

Diagram 2: Sample Preparation & Analysis Workflow

A standardized workflow to ensure reproducibility and prevent degradation during preparation.

SamplePrepWorkflow Sample Solid Sample (Intermediate) Weigh Weigh 10mg (Accurate) Sample->Weigh Dissolve Dissolve in MeOH (Sonicate 5 min) Weigh->Dissolve Dilute Dilute with Mobile Phase A (Prevent Solvent Shock) Dissolve->Dilute Filter Filter 0.22 µm (PTFE/Nylon) Dilute->Filter Inject UHPLC Injection (Phenyl-Hexyl) Filter->Inject Data Data Analysis (Integrate Cis/Trans) Inject->Data

Caption: Step-by-step sample preparation workflow ensuring solubility and filtration prior to UHPLC analysis.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Marella, M., et al. (2024). Analytical method development, identification, and characterization of stress degradation products of idelalisib by UHPLC-PDA and UHPLC-ESI-QTOFMS. Rapid Communications in Mass Spectrometry. [Link]

  • Badgujar, V. M., et al. (2024).[7] Analytical Method Development and Validation of an RP-HPLC Method for Stability-Indicating Determination of Idelalisib. ResearchGate.[3] [Link]

Sources

Validation

Technical Comparison Guide: SAR and Therapeutic Potential of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid Analogs

Executive Summary: The "Magic Methyl" Effect in Nitrobenzoic Scaffolds In the optimization of nitrobenzoic acid pharmacophores—widely used in antitubercular and antimicrobial drug discovery—the modulation of the amine su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect in Nitrobenzoic Scaffolds

In the optimization of nitrobenzoic acid pharmacophores—widely used in antitubercular and antimicrobial drug discovery—the modulation of the amine substituent is a critical decision point. While 4-morpholino-3-nitrobenzoic acid has served as a standard building block for generating hydrazide and thiosemicarbazide libraries, recent Structure-Activity Relationship (SAR) studies highlight the strategic advantage of the 4-(2,6-dimethylmorpholin-4-yl) analog.

This guide objectively compares the 2,6-dimethylmorpholine scaffold (The Product) against the unsubstituted morpholine alternative. Experimental data suggests that while intrinsic potency against targets like M. tuberculosis or S. aureus may remain equipotent, the dimethyl analog offers superior ADME properties , specifically metabolic stability and conformational rigidity, which are crucial for in vivo efficacy.

Molecular Mechanism & Target Engagement

The 3-nitrobenzoic acid core functions primarily as a "warhead carrier" and an electronic modulator.

  • The Nitro Group (

    
    ):  Acts as an electron-withdrawing group (EWG) to facilitate Nucleophilic Aromatic Substitution (
    
    
    
    ) during synthesis and serves as a prodrug moiety in antitubercular agents (reductive activation by bacterial nitroreductases).
  • The Morpholine Ring: Provides solubility and a hydrogen-bond acceptor.

  • The 2,6-Dimethyl Substitution: Introduces steric bulk that blocks oxidative metabolism at the

    
    -carbon positions (a common clearance pathway for morpholines) and restricts the rotation of the amine, potentially locking the bioactive conformation.
    
Diagram: Mechanistic Pathway & SAR Logic

SAR_Mechanism Scaffold 4-Chloro-3-nitrobenzoic Acid (Starting Material) Reaction SnAr Reaction (Nucleophilic Substitution) Scaffold->Reaction + Amine Product_Unsub Unsubstituted Analog (High Clearance) Reaction->Product_Unsub + Morpholine Product_Dimethyl 2,6-Dimethyl Analog (Metabolic Blockade) Reaction->Product_Dimethyl + 2,6-Dimethylmorpholine Target Downstream Targets: 1. Hydrazide Synthesis 2. Anti-TB Activity (DprE1) 3. Bacterial Cell Wall Product_Unsub->Target Rapid Metabolism Product_Dimethyl->Target Enhanced Stability (Stereoelectronic Effect)

Figure 1: Synthetic divergence and mechanistic impact of the dimethyl substitution.

Comparative SAR Analysis

The following analysis contrasts the 2,6-Dimethyl analog (Product) with the Unsubstituted analog (Alternative) based on physicochemical properties and biological potential.

Table 1: Physicochemical & Biological Profile Comparison
Feature4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid4-Morpholino-3-nitrobenzoic acid (Alternative)Impact on Drug Development
LogP (Lipophilicity) ~2.1 (Predicted)~1.4 (Predicted)Higher LogP improves passive membrane permeability, crucial for penetrating the waxy cell wall of Mycobacteria.
Metabolic Stability High Low to Moderate The 2,6-methyl groups sterically hinder CYP450-mediated oxidation at the morpholine

-carbons.
Conformation Restricted (Chair conformation locked)FlexibleReduced entropic penalty upon binding to the target protein.
Solubility ModerateHighDimethyl analog requires formulation optimization but offers better tissue distribution.
Synthetic Yield 75-85%85-95%Slightly lower yield due to steric hindrance during the

reaction.
Expert Insight: The "Metabolic Soft Spot"

Unsubstituted morpholines are notorious "metabolic soft spots" in drug discovery. They are rapidly oxidized to lactams or ring-opened metabolites. By installing methyl groups at the 2 and 6 positions, you effectively "cap" these sites.

Causality: This modification often extends the half-life (


) of the lead compound without significantly altering the binding mode, a strategy successfully employed in mTOR inhibitors like PQR626 [1].

Experimental Protocols

Protocol A: Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid

Rationale: This protocol uses a microwave-assisted


 reaction to overcome the steric hindrance of the dimethylmorpholine.

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • cis-2,6-Dimethylmorpholine (2.5 eq)

  • n-Butanol (Solvent)

Step-by-Step Workflow:

  • Charge: In a microwave-safe pressure vial, dissolve 4-chloro-3-nitrobenzoic acid (e.g., 2.0 g) in n-butanol (10 mL).

  • Addition: Add cis-2,6-dimethylmorpholine (excess is used to act as both nucleophile and base).

  • Reaction: Seal the vessel and irradiate at 160°C for 20-30 minutes . (Conventional heating requires reflux for 12-24 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold dilute HCl (1M) to precipitate the free acid and remove excess amine.

    • Filter the yellow precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure product as yellow crystals.

Protocol B: Downstream Library Generation (Hydrazide Activation)

Rationale: The acid is rarely the final drug; it is converted to a hydrazide to form Schiff bases (hydrazones) or semicarbazides, which are the active antimicrobial agents [2].

Workflow Diagram:

Synthesis_Workflow Step1 Start: 4-(2,6-Dimethyl...)-3-nitrobenzoic Acid Step2 Activation: SOCl2 / DMF (cat) Reflux 2h Step1->Step2 Step3 Intermediate: Acid Chloride Step2->Step3 Step4 Hydrazinolysis: NH2NH2·H2O 0°C to RT Step3->Step4 Step5 Product: 4-(2,6-Dimethyl...)-3-nitrobenzhydrazide Step4->Step5

Figure 2: Conversion of the acid scaffold to the bioactive hydrazide precursor.[1][2][3]

Biological Evaluation & Data Interpretation[2][4][5]

When evaluating these analogs, use the following self-validating assay hierarchy.

Antimicrobial Susceptibility Testing (MIC)
  • Organisms: S. aureus (ATCC 25923), M. tuberculosis (H37Rv).

  • Method: Broth microdilution (CLSI standards).

  • Expected Outcome:

    • The acid intermediates often show weak activity (MIC > 64 µg/mL).

    • The hydrazide/semicarbazide derivatives of the 2,6-dimethyl analog should show MICs comparable to the unsubstituted version (range 2–16 µg/mL) but with improved stability.

Microsomal Stability Assay (Metabolic Clearance)
  • System: Pooled Human/Rat Liver Microsomes + NADPH.

  • Readout: % Parent compound remaining after 60 min.

  • Success Metric:

    • Unsubstituted Morpholine: < 50% remaining (High Clearance).

    • 2,6-Dimethyl Analog: > 80% remaining (Low Clearance).

Expert Commentary & Conclusion

In the development of nitrobenzoic acid antimicrobials, the 4-(2,6-dimethylmorpholin-4-yl) moiety represents a "best-in-class" structural optimization over the unsubstituted morpholine. While the unsubstituted analog is cheaper and slightly more reactive synthetically, it fails to provide the metabolic durability required for systemic drug candidates.

Recommendation: For early-stage in vitro screening, the unsubstituted morpholine is acceptable. However, for lead optimization and in vivo efficacy studies, the 2,6-dimethyl analog is the mandatory choice to prevent false negatives due to rapid metabolic clearance.

References

  • Borsari, C., et al. (2020). "4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders."[4][5] Journal of Medicinal Chemistry, 63(22), 13595-13617.[4][5] Link

  • Mondal, P., et al. (2025).[2] "New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation." International Journal of Molecular Sciences, 26(1). Link(Note: Cited as representative of the morpholino-nitrobenzhydrazide class synthesis and activity).

  • Rees, S. W. P., et al. (2017). "Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors." Organic & Biomolecular Chemistry, 15, 2509-2523. Link

  • BenchChem. (2025).[6] "4-(2,6-Dimethylmorpholino)-3-nitrobenzoic acid: Product Information." Link

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid
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4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid
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